molecular formula C9H8BrF B2611858 1-Bromo-4-(1-fluorocyclopropyl)benzene CAS No. 1783975-92-7

1-Bromo-4-(1-fluorocyclopropyl)benzene

Cat. No.: B2611858
CAS No.: 1783975-92-7
M. Wt: 215.065
InChI Key: GRHOXNNMMTYMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1-fluorocyclopropyl)benzene ( 1783975-92-7) is a halogenated aromatic compound of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular formula is C9H8BrF, with a molecular weight of 215.06 g/mol . The compound features a benzene ring substituted with a bromine atom and a 1-fluorocyclopropyl group in a para configuration, a structure that is confirmed by its SMILES notation, BrC1=CC=C(C2(F)CC2)C=C1 . The presence of both the bromine and the strained, fluorinated cyclopropane ring makes this molecule a versatile and valuable building block for medicinal chemistry and materials science. The primary research value of 1-Bromo-4-(1-fluorocyclopropyl)benzene lies in its application in cross-coupling reactions. The aryl bromide moiety acts as an excellent handle for metal-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of the 1-fluorocyclopropylphenyl scaffold into more complex molecular architectures . The 1-fluorocyclopropyl group is a key motif in drug discovery, often used to modulate a molecule's electronic properties, metabolic stability, and lipophilicity. As such, this compound serves as a critical precursor in the synthesis of potential pharmaceutical agents and other specialty chemicals . Regarding safe handling, this compound carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment, including gloves and eye/face protection. This product is intended For Research Use Only and is not classified as a medicinal product or for any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1-fluorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOXNNMMTYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783975-92-7
Record name 1-bromo-4-(1-fluorocyclopropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS 1783975-92-7): A Next-Generation Fluorinated Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The pharmaceutical industry is currently undergoing a paradigm shift in how it utilizes fluorine in drug design. Historically, the trifluoromethyl (–CF₃) group was the gold standard for improving metabolic stability and target binding. However, mounting regulatory scrutiny over Per- and Polyfluoroalkyl Substances (PFAS) and the frequent late-stage clinical failures caused by the "lipophilicity trap" have forced medicinal chemists to seek alternative bioisosteres[1].

The 1-fluorocyclopropyl (1-Fcp) motif has emerged as a premier solution[2]. As a bifunctional intermediate, 1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) provides a streamlined vector for incorporating this advanced pharmacophore into complex Active Pharmaceutical Ingredients (APIs). The aryl bromide handle allows for rapid diversification via transition-metal-catalyzed cross-coupling, while the 1-Fcp group imparts critical physicochemical advantages.

Physicochemical Profiling & Structural Causality

The substitution of a –CF₃ group with a 1-Fcp group is not merely a regulatory workaround; it is a strategic physicochemical optimization. The causality behind this structural choice lies in the unique hybridization of the cyclopropane ring. The high s-character of the cyclopropyl carbon-carbon bonds compresses the ring, making the attached C–F bond exceptionally strong and resistant to oxidative defluorination by Cytochrome P450 enzymes.

Furthermore, the rigid geometry of the cyclopropane ring reduces the number of rotatable bonds. This pre-organizes the molecule, significantly lowering the entropic penalty incurred upon binding to a target protein receptor.

Table 1: Physicochemical Properties of 1-Bromo-4-(1-fluorocyclopropyl)benzene
PropertyValue
CAS Number 1783975-92-7
Molecular Formula C₉H₈BrF
Molecular Weight 215.06 g/mol
Structural Class Halogenated Aryl Cyclopropane
Key Pharmacophore 1-Fluorocyclopropyl (1-Fcp)
Table 2: Comparative Advantages of 1-Fcp vs. CF₃ in Drug Design
ParameterTrifluoromethyl (–CF₃)1-Fluorocyclopropyl (–1-Fcp)Causality / Impact
Lipophilicity (logP) High (~3.8 for Ph-CF₃)Moderate (~3.2 for Ph-1-Fcp)1-Fcp reduces non-specific binding, lowers clearance rates, and improves aqueous solubility[3].
Steric Bulk High (freely rotating)High (rigid)The cyclopropane ring restricts conformation, reducing the entropic penalty upon target binding.
Metabolic Stability Very HighHighBoth resist CYP450 oxidation, but 1-Fcp avoids PFAS-related environmental accumulation risks[1].

Synthetic Methodologies & Experimental Protocols

The synthesis of 1-bromo-4-(1-fluorocyclopropyl)benzene requires precise control over reactive intermediates. The most reliable route is the deoxyfluorination of the corresponding cyclopropanol using Diethylaminosulfur trifluoride (DAST)[4].

Protocol 1: Deoxyfluorination of 1-(4-Bromophenyl)cyclopropan-1-ol

Objective: Direct conversion of a tertiary cyclopropanol to a fluorocyclopropane with retention of the ring structure.

Reagents:

  • 1-(4-bromophenyl)cyclopropan-1-ol (1.0 equiv)

  • DAST (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried Schlenk flask with inert N₂ gas. Add 1-(4-bromophenyl)cyclopropan-1-ol and anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

    • Causality: Strict anhydrous conditions are mandatory. DAST reacts violently with ambient moisture to generate hydrofluoric acid (HF), which will degrade the substrate and poses severe laboratory safety risks.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Addition: Add DAST dropwise over 15 minutes via a syringe pump.

    • Causality: The conversion of cyclopropanols to fluorocyclopropanes is notoriously sensitive to temperature. The reaction proceeds via a transient cyclopropyl cation. If the temperature rises, the thermal activation energy for electrocyclic ring-opening is breached, causing the cation to collapse into an undesired allyl fluoride byproduct. Maintaining -78 °C forces the direct, albeit sterically hindered, SN1-like collapse of the ion pair to retain the cyclopropane architecture.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize excess DAST. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation (In-Process Controls): Analyze the crude mixture via ¹⁹F NMR. A successful transformation is validated by the emergence of a distinct multiplet at approximately -175 ppm , which is the highly characteristic chemical shift for a 1-fluorocyclopropyl fluorine atom.

Synthesis A 1-(4-Bromophenyl) cyclopropan-1-ol C 1-Bromo-4-(1-fluoro cyclopropyl)benzene (CAS: 1783975-92-7) A->C DAST, CH2Cl2 -78°C to RT (Deoxyfluorination) B 1-Bromo-4-(1-fluoro ethenyl)benzene B->C ZnEt2, CH2I2 (Simmons-Smith)

Synthetic routes to 1-bromo-4-(1-fluorocyclopropyl)benzene via deoxyfluorination or cyclopropanation.

Downstream Applications: Cross-Coupling Workflows

As an aryl bromide, CAS 1783975-92-7 is primed for palladium-catalyzed cross-coupling. The electron-withdrawing nature (–I effect) of the 1-Fcp group slightly decreases the electron density on the aromatic ring. This electron deficiency actually accelerates the oxidative addition step of the palladium catalyst into the C–Br bond, often allowing for lower catalyst loadings compared to electron-rich aryl halides.

Protocol 2: Miyaura Borylation

Objective: Convert the aryl bromide into a versatile boronic ester for subsequent Suzuki-Miyaura coupling.

Reagents:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Acetate (KOAc, 3.0 equiv)

  • Anhydrous 1,4-dioxane

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with the aryl bromide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Degassing: Evacuate and backfill the tube with N₂ three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium(0) active species and the formation of homocoupled biaryl byproducts.

  • Reaction: Add anhydrous 1,4-dioxane and heat the mixture to 90 °C for 12 hours.

    • Causality: KOAc is specifically chosen over stronger bases (e.g., K₂CO₃ or Cs₂CO₃). KOAc is basic enough to facilitate the transmetalation of the boryl group, but it is intentionally not strong enough to catalyze the premature Suzuki coupling of the newly formed boronic ester with the unreacted starting aryl bromide.

  • Isolation: Filter through a pad of Celite to remove palladium black and salts, then concentrate and purify via flash chromatography.

Self-Validation (In-Process Controls): Monitor reaction completion via LC-MS. The product mass [M+H]⁺ should reflect the replacement of Br (which has a distinct 79/81 isotope pattern) with the Bpin group. ¹¹B NMR will show a characteristic broad singlet at ~30 ppm.

Applications SM 1-Bromo-4-(1-fluoro cyclopropyl)benzene Boryl Boronic Ester Intermediate SM->Boryl B2pin2, Pd(dppf)Cl2 KOAc, Dioxane Buchwald Buchwald-Hartwig Amination SM->Buchwald Amine, Pd2(dba)3 Ligand, Base Suzuki Suzuki-Miyaura Coupling Boryl->Suzuki Aryl Halide, Pd cat. Base API Target Active Pharmaceutical Ingredient Suzuki->API Buchwald->API

Downstream cross-coupling workflows utilizing the 1-fluorocyclopropyl building block.

References

  • [2] Grygorenko, O. et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem (2022). URL:[Link]

  • [4] bioRxiv Preprint. "Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1..." bioRxiv (2025). URL:[Link]

  • [3] University of Southampton Research Repository. "Synthesis of various fluorinated cyclopropane derivatives and Lipophilicity Modulation." (2020). URL: [Link]

  • [1] Leroux, F. et al. "Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs)." Advanced Synthesis & Catalysis (2024). URL:[Link]

Sources

1-Bromo-4-(1-fluorocyclopropyl)benzene and Its Structural Analogs: A Technical Guide to Next-Generation Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift in organofluorine chemistry. Driven by the impending regulatory restrictions on Per- and Polyfluoroalkyl Substances (PFAS), medicinal chemists are actively seeking metabolically stable, lipophilic bioisosteres to replace the ubiquitous trifluoromethyl (–CF 3​ ) group [1].

1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) has emerged as a premier bifunctional building block in this space. The molecule features a versatile aryl bromide handle for transition-metal-catalyzed cross-coupling, paired with a 1-fluorocyclopropyl moiety—a non-PFAS structural motif that precisely modulates physicochemical properties. This whitepaper provides an in-depth analysis of the medicinal chemistry rationale, synthetic workflows, and validated protocols for utilizing this building block to generate high-value structural analogs.

Medicinal Chemistry Rationale: The 1-Fluorocyclopropyl Advantage

As a Senior Application Scientist, the decision to incorporate a specific functional group must be rooted in causality—how does the structure dictate the molecule's behavior in a biological system? The 1-fluorocyclopropyl group is not merely a structural novelty; it is a calculated bioisosteric replacement for –CF 3​ , tert-butyl, and isopropyl groups.

Escaping the PFAS Trap

The –CF 3​ group is highly lipophilic and metabolically inert, but it falls under broad PFAS definitions due to its fully fluorinated carbon. The 1-fluorocyclopropyl group provides a similar steric bulk (+11.9 ų compared to –CF 3​ ) but contains only a single fluorine atom, entirely circumventing PFAS classification while retaining the desired metabolic resistance [1].

The trans-Fluorine Effect and Conformational Control

Fluorine’s extreme electronegativity fundamentally alters the molecular orbital landscape of the cyclopropane ring. The σ∗ orbital of the C–C bond adjacent to the fluorine atom is lowered in energy. This facilitates hyperconjugation and dictates the preferred conformation of neighboring substituents—a phenomenon known as the trans-fluorine effect. In drug design, this effect can be leveraged to lock a molecule into its bioactive conformation, significantly reducing the entropic penalty of binding to a target protein like c-Met or VEGFR-2 [2].

Physicochemical Data Comparison

The following table summarizes the causal impact of replacing traditional lipophilic groups with the 1-fluorocyclopropyl motif.

Functional GroupVolume (ų)Lipophilicity ( Δ cLogP)CYP450 Metabolic StabilityPFAS Classification
–CF 3​ ~42.8High (+1.0 to +1.5)Very HighYes
–C(CH 3​ ) 3​ (t-butyl) ~60.0High (+1.5 to +2.0)Low (Prone to oxidation)No
–1-Fluorocyclopropyl ~54.7Moderate (+0.5 to +0.8)High (C-F bond blocks oxidation)No

Synthetic Divergence: Building Structural Analogs

The true utility of 1-Bromo-4-(1-fluorocyclopropyl)benzene lies in its aryl bromide moiety. This halogen acts as a programmable handle for palladium-catalyzed cross-coupling reactions, allowing researchers to append the metabolically stable 1-fluorocyclopropylphenyl pharmacophore onto complex drug scaffolds.

G A 1-Bromo-4-(1-fluorocyclopropyl)benzene (Core Building Block) B Palladium Catalysis (e.g., Pd(dppf)Cl2, Base) A->B C Suzuki-Miyaura Cross-Coupling B->C + Boronic Acids/Esters D Buchwald-Hartwig Amination B->D + Primary/Secondary Amines E Biaryl Analogs (e.g., Kinase Inhibitors) C->E F Aniline Analogs (e.g., GPCR Modulators) D->F

Caption: Synthetic divergence of 1-bromo-4-(1-fluorocyclopropyl)benzene into diverse drug analogs.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify the success of the transformations.

Protocol A: Enantioselective Synthesis of the 1-Fluorocyclopropyl Motif

Adapted from the zinc-carbenoid cyclopropanation of fluoro-substituted allylic alcohols [3].

Rationale: Generating the 1-fluorocyclopropyl group from scratch requires precise stereocontrol. The Simmons-Smith-type cyclopropanation using a chiral dioxaborolane ligand ensures high enantiomeric excess (ee).

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve the chiral dioxaborolane ligand (1.2 equiv) in anhydrous dichloromethane (DCM) at -10 °C.

  • Carbenoid Generation: Add diethylzinc (Et 2​ Zn, 1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 10 minutes, then slowly add diiodomethane (CH 2​ I 2​ , 2.0 equiv). The formation of the Furukawa reagent (Zn(CH 2​ I) 2​ ) is exothermic; maintain the temperature strictly below 0 °C to prevent carbenoid decomposition.

  • Cyclopropanation: Add the (Z)-2-fluoroallylic alcohol derivative (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via 19 F NMR. A distinct multiplet around -170 to -180 ppm (relative to CFCl 3​ ) confirms the formation of the fluorocyclopropane ring. Chiral HPLC must be used to verify the enantiomeric ratio (>90% ee expected).

Protocol B: Suzuki-Miyaura Cross-Coupling to Generate Biaryl Analogs

Rationale: Pd(dppf)Cl 2​ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is critical when coupling sterically demanding ortho-substituted or electron-rich boronic acids to the 1-fluorocyclopropylbenzene core.

  • Setup: To a microwave vial, add 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H 2​ O. Degas the suspension by bubbling argon through the mixture for 10 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling side-products.

  • Reaction: Seal the vial and heat at 90 °C for 4 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~215 for the bromide) and the appearance of the cross-coupled product mass validates the catalytic cycle.

  • Purification: Filter the mixture through a pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Pharmacological Applications: Case Study in Kinase Inhibition

The 1-fluorocyclopropyl structural analogs have shown exceptional promise in oncology, particularly as receptor tyrosine kinase (RTK) inhibitors. A prime example is the development of fluorocyclopropyl analogs of Cabozantinib, a potent c-Met and VEGFR-2 inhibitor [2].

By replacing specific moieties with the 1-fluorocyclopropyl group, researchers observed that the molecule maintained its low nanomolar inhibitory potency (IC 50​ in the low nM range) while improving the overall pharmacokinetic profile. Molecular dynamics (MD) simulations confirmed that the fluorocyclopropane ring acts as a perfect bioisostere, fluctuating at a minimal RMSD (~0.7 Ų) within the c-Met ATP-binding pocket without disrupting critical hydrogen bonding networks [2].

Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Ligand Binding & Dimerization Grb2 Grb2 / SOS Complex cMet->Grb2 Autophosphorylation Inhibitor Fluorocyclopropyl Analog (Cabozantinib derivative) Inhibitor->cMet ATP-competitive Inhibition RAS RAS GTPase Grb2->RAS GTP Loading MAPK MAPK/ERK Cascade (Tumor Proliferation) RAS->MAPK Signal Transduction

Caption: Mechanism of action for fluorocyclopropyl analogs inhibiting the c-Met/MAPK signaling pathway.

References

  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs)
  • Source: National Institutes of Health (PMC)
  • Source: Canadian Journal of Chemistry (Canadian Science Publishing)

1-Bromo-4-(1-fluorocyclopropyl)benzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper designed for researchers, medicinal chemists, and drug development professionals handling advanced halogenated building blocks.

The Shift Toward Non-PFAS Bioisosteres

In modern medicinal chemistry, the trifluoromethyl (–CF 3​ ) group has long been the gold standard for improving metabolic stability and membrane permeability. However, mounting regulatory pressure surrounding Per- and Polyfluoroalkyl Substances (PFAS) has forced drug development professionals to seek viable alternatives. Enter 1-Bromo-4-(1-fluorocyclopropyl)benzene .

The 1-fluorocyclopropyl moiety serves as a highly effective, non-PFAS bioisostere. It successfully mimics the stereoelectronic properties of the –CF 3​ group, modulating lipophilicity and minimizing central nervous system (CNS) toxicity without the environmental persistence associated with perfluorinated alkyl chains[1][2]. Furthermore, the para-substituted bromine atom provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, making this compound a critical intermediate in the synthesis of complex heterocycles, such as Diacylglycerol Kinase (DGK) inhibitors[3].

As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory checklist, but as a system of chemical causality. Understanding why this molecule behaves the way it does is the foundation of safe and effective experimental design.

Physicochemical Profiling & Structural Causality

To design a self-validating safety protocol, we must first analyze the quantitative and structural data of the compound. The combination of a halogenated aromatic ring and a strained fluorinated cyclopropyl system dictates its reactivity, volatility, and biological permeability.

PropertyValue / DescriptionCausality & Handling Implication
Chemical Name 1-Bromo-4-(1-fluorocyclopropyl)benzeneThe dual halogenation increases lipophilicity, enabling rapid transdermal absorption.
CAS Registry Number 1783975-92-7[4]Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Formula C 9​ H 8​ BrFHigh halogen-to-carbon ratio requires segregation from strong alkali metals.
Molecular Weight 215.06 g/mol Relatively low MW suggests potential volatility; must be handled in a ventilated enclosure.
Structural Features Bromobenzene core + 1-fluorocyclopropylThe cyclopropyl ring is stabilized by the highly electronegative fluorine, preventing spontaneous ring-opening under ambient conditions.

Mechanistic Toxicology & Hazard Assessment

Standard Safety Data Sheets (SDS) often list generic hazards (e.g., "Skin Irritant Category 2"). However, scientific integrity requires us to understand the biochemical mechanisms driving these hazards.

1. Hepatotoxicity via CYP450 Epoxidation Like many brominated benzenes, this compound poses a latent hepatotoxic risk. Upon systemic absorption (via inhalation or dermal penetration), it is metabolized in the liver by Cytochrome P450 (CYP450) enzymes. This oxidation transforms the stable aromatic ring into a highly reactive arene oxide (epoxide) intermediate. Under normal physiological conditions, Glutathione (GSH) conjugates with this electrophile, neutralizing it for safe excretion as mercapturic acid. However, acute exposure can deplete hepatic GSH reserves, allowing the epoxide to covalently bind to cellular macromolecules, triggering rapid hepatocellular necrosis.

2. Dermal and Ocular Disruption The high partition coefficient (LogP) inherent to fluorinated aromatics allows the compound to easily dissolve in and disrupt the lipid bilayers of the stratum corneum and corneal epithelium, causing severe irritation and facilitating systemic entry.

MetabolicPathway A 1-Bromo-4-(1-fluorocyclopropyl)benzene (Lipophilic Parent Compound) B Hepatic CYP450 Oxidation A->B Absorption & Metabolism C Reactive Arene Oxide (Epoxide Intermediate) B->C Epoxidation D Glutathione (GSH) Conjugation C->D Detoxification (Normal GSH) E Macromolecule Binding (Cellular Necrosis) C->E Toxicity (GSH Depletion) F Mercapturic Acid (Safe Excretion) D->F Elimination

Proposed CYP450-mediated metabolic toxicology pathway for brominated aromatics.

Self-Validating Handling Protocols

To mitigate the risks outlined above, laboratory handling must employ a self-validating system—where the failure of one safety measure is immediately caught by another.

Step-by-Step Methodology for Safe Handling:

  • Environmental Isolation: Never open the primary container on an open bench. All mass transfers must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood (face velocity 80-100 fpm). Causality: This prevents the inhalation of micro-dust or volatile vapors that could trigger the CYP450 toxicity pathway.

  • Strategic PPE Selection: Standard latex gloves are insufficient. Use double-layered nitrile gloves for dry powder handling. If handling the compound in aggressive organic solvents (e.g., THF, DCM), upgrade to butyl rubber or laminate (Silver Shield) gloves. Causality: Halogenated solvents rapidly permeate standard nitrile, carrying the dissolved lipophilic compound directly through the skin barrier.

  • Static Dissipation: When weighing the neat compound, utilize anti-static weighing boats and grounded stainless-steel spatulas. Causality: Fine organic powders can form explosive mixtures in the air; static discharge must be eliminated.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The primary application of 1-Bromo-4-(1-fluorocyclopropyl)benzene is its use as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) to build pharmaceutical scaffolds[1]. Below is a standardized, safety-optimized protocol for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Transfer an oven-dried Schlenk flask into a nitrogen-filled glovebox. Causality: Palladium(0) active species are highly sensitive to oxidation. Oxygen exposure not only kills the catalytic cycle but can precipitate palladium black, which may catalyze uncontrolled side exotherms.

  • Reagent Loading: Add 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv), the desired boronic acid derivative (1.2 equiv), and the catalyst Pd(dppf)Cl 2​ (0.05 equiv) to the flask. Seal with a rubber septum and remove from the glovebox.

  • Solvent Addition: Connect the flask to a Schlenk line. Under a positive flow of Argon, inject anhydrous, degassed 1,4-dioxane via syringe. Causality: Dioxane must be rigorously degassed to prevent the formation of explosive peroxides during prolonged heating.

  • Base Introduction: Inject a degassed aqueous solution of K 2​ CO 3​ (2.0 equiv).

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under Argon. Transfer the sealed system to a pre-heated oil bath (90°C) inside a fume hood. Lower the fume hood sash and place a blast shield in front of the setup.

  • Quenching & Workup: After 12 hours, remove from heat and cool to room temperature. Carefully vent the flask and quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Waste Segregation (Critical): Dispose of the aqueous and organic layers in strictly segregated containers. Causality: Halogenated organic waste (containing unreacted starting material) must never be mixed with acetone or alkali metals, as this can generate explosive haloforms.

ExperimentalWorkflow S1 Fume Hood / Glovebox Preparation S2 Weighing Reagent (Anti-static tools) S1->S2 S3 Inert Atmosphere (N2/Ar Purge) S2->S3 S4 Solvent & Catalyst Addition S3->S4 S5 Closed-System Heating (90°C) S4->S5 S6 Aqueous Quench & Extraction S5->S6 S7 Halogenated Waste Segregation S6->S7

Step-by-step safe handling and inert-atmosphere cross-coupling experimental workflow.

Emergency Mitigation & Spill Response

Even with self-validating protocols, accidental exposure can occur. Immediate, causality-driven responses are required:

  • Dermal Exposure: Due to the compound's high lipophilicity, rapid intervention is critical before transdermal absorption peaks. Immediately remove contaminated clothing and flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes. Do not use organic solvents (like ethanol) to clean the skin, as this will accelerate the absorption of the compound into the bloodstream.

  • Small Spills (Benchtop/Hood): Do not use combustible materials such as paper towels or sawdust to absorb the spill. Cover the liquid or powder with an inert, non-combustible absorbent like diatomaceous earth or vermiculite. Sweep the slurry using non-sparking polypropylene tools and deposit it into a rigorously labeled, sealable hazardous waste container.

References

  • Audet, F., et al. (2024). "Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs)". Advanced Synthesis & Catalysis. ResearchGate.[Link]

  • Liu, S., et al. (2025). "Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications". Chemical Reviews. ACS Publications.[Link]

  • Google Patents.

Sources

A Technical Guide to 1-Bromo-4-(1-fluorocyclopropyl)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides a comprehensive technical overview of 1-Bromo-4-(1-fluorocyclopropyl)benzene, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its commercial availability, plausible synthetic routes, key chemical properties, and its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their work.

Commercial Availability and Procurement

1-Bromo-4-(1-fluorocyclopropyl)benzene is available from several commercial suppliers as a research chemical. Its accessibility facilitates its use in early-stage discovery and development projects.

Table 1: Commercial Availability of 1-Bromo-4-(1-fluorocyclopropyl)benzene

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich (Merck)1783975-92-7C9H8BrF215.06Available for research purposes.
BLDpharm[1]1783975-92-7C9H8BrF215.06For research use only. Storage is recommended in a dry, room temperature environment.[1]

Note: Purity levels and pricing information are subject to change and should be confirmed directly with the suppliers.

Synthesis and Purification: A Plausible Approach

A potential starting material could be 4-bromophenylacetylene. The synthesis could proceed through a cyclopropanation reaction followed by fluorination. Subsequent bromination of the aromatic ring would yield the final product.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathways to 1-Bromo-4-(1-fluorocyclopropyl)benzene.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would require laboratory optimization. However, a general procedure for the late-stage bromination (Alternative Phase 2) is outlined below:

  • Reaction Setup: To a solution of (1-fluorocyclopropyl)benzene in a suitable solvent (e.g., a halogenated solvent), add a Lewis acid catalyst such as iron(III) bromide.

  • Bromination: Cool the reaction mixture in an ice bath and slowly add N-bromosuccinimide (NBS) or a solution of bromine.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The crude product can then be purified by column chromatography or distillation.

Chemical Properties and Characterization

The physicochemical properties of 1-Bromo-4-(1-fluorocyclopropyl)benzene are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Key Chemical Properties

PropertyValueSource
CAS Number 1783975-92-7[1]
Molecular Formula C9H8BrF[1]
Molecular Weight 215.06 g/mol [1]
Physical Form Liquid
Storage Sealed in dry, room temperature[1]

Analytical Characterization:

The structural confirmation and purity assessment of 1-Bromo-4-(1-fluorocyclopropyl)benzene would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would confirm the overall structure and the connectivity of the atoms. 19F NMR would be crucial for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Techniques like GC-MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Applications in Drug Discovery and Development

The unique combination of a bromo-substituent and a fluorocyclopropyl moiety makes 1-Bromo-4-(1-fluorocyclopropyl)benzene a valuable building block in medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorocyclopropyl group can impart desirable pharmacokinetic properties to a drug candidate.

The introduction of a fluorine atom or a fluorine-containing group often leads to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-target interactions.

G A 1-Bromo-4-(1-fluorocyclopropyl)benzene C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B [Coupling Partner] e.g., Boronic Acid, Amine, etc. B->C D Novel Drug Candidate with Fluorocyclopropyl Moiety C->D

Caption: Role as a building block in drug discovery via cross-coupling reactions.

The bromine atom on the aromatic ring allows for the facile introduction of this fluorinated motif into a wide range of molecular scaffolds through well-established cross-coupling methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] This enables the rapid generation of diverse compound libraries for screening and lead optimization.

Safety and Handling

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes skin and serious eye irritation. [3]

  • May cause respiratory irritation. [3]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

  • Handling: Avoid direct contact with the substance. Avoid inhalation of vapor or mist.[3][4]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[3]

In case of exposure, seek immediate medical attention and consult the supplier's safety documentation.

Conclusion

1-Bromo-4-(1-fluorocyclopropyl)benzene is a commercially available and synthetically accessible building block with significant potential for the development of novel pharmaceuticals and functional materials. Its unique structural features offer a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into its applications is warranted and is expected to uncover new opportunities in various fields of chemical science.

References

Sources

Stability and Storage of 1-Bromo-4-(1-fluorocyclopropyl)benzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the strategic incorporation of fluorinated motifs is paramount for fine-tuning pharmacokinetic profiles. 1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) serves as a critical bifunctional building block. The versatile aryl bromide acts as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorocyclopropyl moiety functions as a metabolically stable bioisostere for gem-dimethyl or tert-butyl groups.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical dynamics, degradation pathways, and self-validating storage protocols required to maintain the structural integrity of this compound.

Physicochemical Profiling & Structural Dynamics

To design an effective storage protocol, one must first understand the molecular vulnerabilities of the compound. The molecule presents a dichotomy of stability: the fluorocyclopropyl ring is highly resistant to enzymatic degradation but susceptible to extreme pH, whereas the C-Br bond is chemically stable but photolabile.

Table 1: Physicochemical Properties & Handling Impacts

PropertyValueCausality / Impact on Handling
CAS Number 1783975-92-7Primary identifier for regulatory and safety tracking .
Molecular Weight 215.06 g/mol Dictates precise stoichiometric calculations during cross-coupling.
Physical State LiquidNecessitates positive-displacement pipetting or mass-based aliquoting .
C-Br Bond Energy ~336 kJ/molLow dissociation energy dictates strict photolability constraints .
Storage Temp Room TempMinimizes thermal stress on the strained cyclopropyl carbocycle .

Expert Insight: The fluorocyclopropyl group restricts conformational flexibility and blocks cytochrome P450-mediated oxidation at the substituted position, drastically enhancing in vivo half-life . However, the inherent ring strain (~115 kJ/mol) means that prolonged exposure to localized acidic or basic microenvironments (often caused by absorbed atmospheric moisture) can trigger slow ring-opening cascades.

Degradation Pathways & Mechanistic Causality

Understanding why a compound degrades is the prerequisite for preventing it. 1-Bromo-4-(1-fluorocyclopropyl)benzene is primarily threatened by two environmental stressors:

  • Photolysis (UV/Vis Radiation): The C-Br bond is the weakest link in the molecule. Exposure to ambient laboratory light (specifically wavelengths < 400 nm) provides sufficient energy to overcome the ~336 kJ/mol bond dissociation energy, leading to homolytic cleavage. This generates highly reactive aryl radicals that rapidly dimerize or abstract hydrogen from solvents.

  • Hydrolytic Stress: While the fluorocyclopropyl ring is generally stable, trace moisture combined with thermal stress can act as a catalyst for defluorination or ring-opening, ultimately releasing hydrogen fluoride (HF) and generating polymeric byproducts.

Degradation A 1-Bromo-4-(1-fluorocyclopropyl)benzene (Intact Molecule) B Photolysis (UV/Vis Light) A->B C Thermal/Hydrolytic Stress A->C H2O / ΔT D C-Br Homolysis (Radical Formation) B->D E Ring Opening (Defluorination) C->E F Polymeric/Oxidized Byproducts D->F E->F

Mechanistic degradation of 1-Bromo-4-(1-fluorocyclopropyl)benzene under stress.

Storage Protocols & Self-Validating Systems

A protocol is only as robust as its validation mechanism. To ensure trustworthiness, we implement a self-validating storage system where the physical containment inherently monitors its own integrity.

Table 2: Stability Profiles Under Stress Conditions

Stress ConditionPrimary Degradation MechanismPreventive Storage Measure
Light (< 400 nm) C-Br Homolytic CleavageAmber borosilicate glass vials.
Moisture Acid/Base Catalyzed Ring OpeningArgon inert atmosphere purging.
Temp (> 60°C) Thermal DefluorinationControlled climate storage (RT or 2-8°C).
Oxygen Radical OxidationHermetic PTFE-lined silicone septa.
The Self-Validating Storage Loop

Instead of blindly trusting a sealed vial, researchers must establish a baseline. Upon sealing the compound under Argon, the vial is weighed on an analytical balance (±0.1 mg). Because Argon is denser than air and the compound is a volatile liquid, a mass deviation of >0.1% over a 30-day period serves as an intrinsic, self-validating indicator of seal compromise. If mass loss is detected, the environmental control is invalidated, prompting immediate re-purification before the compound is used in sensitive cross-coupling reactions.

Experimental Workflows

Protocol A: Inert-Atmosphere Aliquoting and Storage

Do not just list steps; understand the causality.

  • Atmospheric Control: Transfer the primary vessel into a glovebox maintained under an Argon atmosphere (O₂ < 1 ppm, H₂O < 1 ppm).

    • Causality: Argon is heavier than Nitrogen, providing a denser protective blanket that settles over the liquid, preventing atmospheric moisture from initiating hydrolytic degradation of the strained cyclopropyl ring.

  • Vessel Selection: Select a pre-dried (150°C for 12 hours) amber borosilicate glass vial.

    • Causality: Amber glass blocks UV radiation, mitigating the critical risk of C-Br bond homolysis.

  • Transfer & Sealing: Dispense the required volume using a positive-displacement pipette. Seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap.

    • Causality: PTFE provides absolute chemical inertness against halogenated aromatics, while the silicone backing ensures a resealable puncture site for future syringe extraction.

  • Gravimetric Validation: Record the exact mass of the sealed vial to establish the self-validating baseline discussed in Section 3.

Protocol B: Stability Validation via NMR and KF Titration

Before deploying stored aliquots into multi-step syntheses, the structural integrity must be validated.

  • Sampling: Extract a 10 µL aliquot through the septum using a gas-tight microsyringe purged with Argon.

  • Moisture Analysis: Inject 5 µL into a coulometric Karl Fischer (KF) titrator.

    • Causality: Water content must be verified to be < 100 ppm. Elevated moisture confirms a breached septum and flags the sample for potential hydrolysis.

  • Structural Integrity: Dissolve the remaining 5 µL in CDCl₃ and acquire a ¹⁹F NMR spectrum.

    • Causality: The ¹⁹F nucleus is exquisitely sensitive to its chemical environment. The intact fluorocyclopropyl group presents a distinct multiplet. Any ring-opening or defluorination will result in the immediate appearance of new fluorine resonances (e.g., HF at ~ -190 ppm or aliphatic fluorides), self-validating the structural intactness of the bioisostere.

Workflow Step1 Sample Aliquot Retrieval (Inert Argon Atmosphere) Step2A 19F & 1H NMR (Structural Integrity) Step1->Step2A Step2B GC-MS Profiling (Purity Analysis) Step1->Step2B Step2C Karl Fischer Titration (Moisture Content) Step1->Step2C Step3A Compare with Reference Spectra Step2A->Step3A Step3B Quantify Degradants (< 0.5% threshold) Step2B->Step3B Step3C Assess H2O (< 100 ppm) Step2C->Step3C Step4 Decision Matrix: Approve, Repurify, or Discard Step3A->Step4 Step3B->Step4 Step3C->Step4

Self-validating workflow for assessing storage stability and compound purity.

References

  • Szwarc, M., & Williams, D. "Studies of the variations in bond dissociation energies of aromatic compounds - II. Substituted bromobenzenes." Proceedings of the Royal Society A, 1953.[Link]

1-Bromo-4-(1-fluorocyclopropyl)benzene: Synthesis, Mechanistic Insights, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone for modulating pharmacokinetics, lipophilicity, and target binding. However, impending global regulations on per- and polyfluoroalkyl substances (PFAS) have necessitated the development of alternative, compliant fluorinated motifs[1]. The 1-fluorocyclopropyl group has emerged as a premier bioisostere for the trifluoromethyl (–CF3) group.

This technical guide provides an in-depth analysis of 1-bromo-4-(1-fluorocyclopropyl)benzene , detailing its physicochemical properties, self-validating and scalable synthetic protocols, and its utility as a versatile building block in modern drug discovery.

Chemical Identity and Physicochemical Profile

The compound features an aryl bromide handle, primed for transition-metal-catalyzed cross-coupling, and a 1-fluorocyclopropyl moiety that imparts unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties of 1-Bromo-4-(1-fluorocyclopropyl)benzene

PropertyValue
IUPAC Name 1-bromo-4-(1-fluorocyclopropyl)benzene
CAS Number 1783975-92-7[2]
Molecular Formula C9H8BrF
Molecular Weight 215.06 g/mol [2]
Appearance Colorless to light yellow liquid
Structural Features sp2-hybridized aryl bromide; sp3-hybridized fluorocyclopropane

Strategic Rationale in Drug Design

The selection of 1-bromo-4-(1-fluorocyclopropyl)benzene as a building block is driven by three critical pharmacological advantages:

  • Bioisosterism & Lipophilicity: The 1-fluorocyclopropyl group mimics the electron-withdrawing nature of a –CF3 group but introduces significant sp3 character (Fsp3). This enhances the three-dimensionality of the molecule, often improving aqueous solubility and lowering the lipophilicity penalty (cLogP) compared to perfluorinated analogs[3].

  • Metabolic Stability: The cyclopropane ring, fortified by the geminal fluorine atom, is highly resistant to cytochrome P450-mediated oxidation. The strong C–F bond prevents metabolic ring-opening.

  • PFAS Compliance: Unlike –CF3 or –C2F5 groups, the 1-fluorocyclopropyl motif generally falls outside the scope of broad PFAS restrictions, making it a future-proof structural element in pharmaceutical pipelines[1].

Retrosynthetic Strategy and Step-by-Step Methodologies

The synthesis of 1-bromo-4-(1-fluorocyclopropyl)benzene relies on a robust, two-stage sequence: the construction of the cyclopropanol ring via a Kulinkovich reaction, followed by a stereoretentive deoxyfluorination.

SyntheticWorkflow A Methyl 4-bromobenzoate (Starting Material) B Ti(OiPr)4, EtMgBr THF, 0°C to RT A->B C 1-(4-Bromophenyl)cyclopropanol (Intermediate) B->C D DAST, CH2Cl2 -78°C to RT C->D E 1-Bromo-4-(1-fluorocyclopropyl)benzene (Target Product) D->E

Synthetic workflow for 1-bromo-4-(1-fluorocyclopropyl)benzene via Kulinkovich and DAST reactions.

Protocol 1: Kulinkovich Cyclopropanation

Causality & Rationale: The Kulinkovich reaction provides a highly atom-economical route to cyclopropanols directly from esters, circumventing the need for hazardous diazomethane. Titanium(IV) isopropoxide mediates the formation of a titanacyclopropane intermediate from ethylmagnesium bromide, which subsequently undergoes insertion into the carbonyl group of the ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve methyl 4-bromobenzoate (50.0 mmol) and titanium(IV) isopropoxide (15.0 mmol, 0.3 equiv) in anhydrous THF (150 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Add ethylmagnesium bromide (3.0 M in diethyl ether, 110.0 mmol, 2.2 equiv) dropwise via a syringe pump over 1 hour. Crucial: Slow addition prevents the premature hydrolysis of the titanacyclopropane intermediate and minimizes the formation of tertiary alcohol byproducts.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction carefully with 10% aqueous H2SO4 (50 mL) at 0 °C to dissolve the titanium salts. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate 9:1) to yield 1-(4-bromophenyl)cyclopropan-1-ol.

Protocol 2: Deoxyfluorination via DAST

Causality & Rationale: Diethylaminosulfur trifluoride (DAST) is employed to convert the tertiary cyclopropanol to the corresponding fluoride. The primary challenge in this transformation is the propensity of the intermediate cyclopropyl cation to undergo electrocyclic ring-opening, yielding 3-fluoro-1-(4-bromophenyl)propene. To suppress this, the reaction must be conducted at strictly controlled cryogenic temperatures (-78 °C) in a non-polar solvent, promoting an SNi-like mechanism where fluoride capture occurs rapidly within a tight ion pair[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL flask under nitrogen, dissolve 1-(4-bromophenyl)cyclopropan-1-ol (30.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Fluorination: Add DAST (36.0 mmol, 1.2 equiv) dropwise over 15 minutes. Safety Note: DAST reacts violently with moisture; use strict anhydrous techniques.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours. This controlled warming ensures complete conversion while kinetically favoring the intact cyclopropane product over the ring-opened byproduct.

  • Quenching: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NaHCO3 (50 mL) until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer, extract the aqueous phase with DCM (2 × 50 mL), dry the combined organics over Na2SO4, and concentrate. Purify via silica gel chromatography (100% hexanes) to isolate 1-bromo-4-(1-fluorocyclopropyl)benzene as a clear liquid.

Mechanistic Insights into Deoxyfluorination

Understanding the failure modes of deoxyfluorination is critical for reaction scale-up. The mechanism relies on precise temperature control to manage the highly reactive intermediates.

Mechanism A 1-Arylcyclopropanol B Nucleophilic Attack on Sulfur (Release of HF) A->B C Alkoxysulfur Difluoride Intermediate B->C D C-O Bond Cleavage (Tight Ion Pair Formation) C->D E Aryl-Stabilized Cyclopropyl Cation D->E F Fluoride Capture (SNi/SN1) E->F H Ring-Opening (Side Reaction) E->H G 1-Aryl-1-fluorocyclopropane F->G I 3-Fluoro-1-arylpropene H->I

Mechanistic pathway of DAST-mediated deoxyfluorination highlighting tight ion pair formation.

The mechanism initiates with the nucleophilic attack of the cyclopropanol hydroxyl group on the sulfur atom of DAST, releasing HF and forming an alkoxysulfur difluoride intermediate. Cleavage of the C–O bond generates an aryl-stabilized cyclopropyl cation. Because the aryl ring delocalizes the positive charge, the activation energy for ring-opening is slightly elevated compared to strictly aliphatic cyclopropyl cations. Rapid collapse of the tight ion pair delivers the fluoride, securing the 1-fluorocyclopropyl architecture. If the temperature is too high, the cation escapes the solvent cage and undergoes electrocyclic ring-opening to the undesired 3-fluoro-1-arylpropene.

Downstream Applications in Drug Development

The aryl bromide functionality of 1-bromo-4-(1-fluorocyclopropyl)benzene is a privileged handle for late-stage diversification in parallel medicinal chemistry:

  • Suzuki-Miyaura Coupling: Reacts readily with aryl or heteroaryl boronic acids under Pd(dppf)Cl2 catalysis to generate biaryl scaffolds. This is highly utilized in the synthesis of kinase inhibitors and selective estrogen receptor degraders (SERDs)[3].

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines yields substituted anilines, a frequent motif in targeted protein degraders (PROTACs) and inflammasome inhibitors.

  • Stille Cross-Coupling: Can be converted into a stannane or utilized directly to introduce the 1-fluorocyclopropyl-phenyl vector into complex macrocycles[1].

By leveraging this building block, medicinal chemists can seamlessly integrate the 1-fluorocyclopropyl group into complex pharmacophores, optimizing both potency and pharmacokinetic profiles while navigating the increasingly stringent regulatory environment surrounding fluorinated compounds.

References

  • Sigma-Aldrich. "CAS 1783975-92-7 | 1-BROMO-4-(1-FLUOROCYCLOPROPYL)BENZENE". sigmaaldrich.com.
  • Leroux, F. et al. "Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs)". Advanced Synthesis & Catalysis, 2024.
  • ACS Publications. "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833". ACS Medicinal Chemistry Letters, 2020.
  • bioRxiv. "Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo". bioRxiv, 2025.

Sources

Methodological & Application

The Strategic Integration of 1-Bromo-4-(1-fluorocyclopropyl)benzene in Modern API Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Fluorocyclopropyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is a constant endeavor. Among the myriad of structural motifs, the fluorocyclopropyl group has emerged as a particularly valuable component in the design of novel active pharmaceutical ingredients (APIs). Its unique combination of steric and electronic properties can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide focuses on a key building block for introducing this desirable moiety: 1-Bromo-4-(1-fluorocyclopropyl)benzene .

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can lead to favorable changes in pKa, dipole moment, and binding interactions with target proteins.[1] When part of a cyclopropyl ring, these effects are further modulated by the ring's inherent strain and unique orbital hybridization. The 1-fluorocyclopropyl group, in particular, can serve as a bioisostere for other functionalities, offering a tool to fine-tune the properties of a lead compound.[2][3]

This document provides a comprehensive overview of the applications of 1-Bromo-4-(1-fluorocyclopropyl)benzene in API synthesis. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed protocols for the use of this versatile building block.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development. The key data for 1-Bromo-4-(1-fluorocyclopropyl)benzene are summarized below.

PropertyValueReference
CAS Number 1783975-92-7[4]
Molecular Formula C₉H₈BrF[5]
Molecular Weight 215.06 g/mol [5]
Physical Form Liquid
Purity Typically >95%
Storage Temperature Room Temperature
InChI Key GRHOXNNMMTYMNT-UHFFFAOYSA-N

Safety Information:

1-Bromo-4-(1-fluorocyclopropyl)benzene should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-4-(1-fluorocyclopropyl)benzene is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including many APIs. The bromine atom serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals.[8] This reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[9]

Suzuki_Miyaura_Workflow reagents Reagents: 1-Bromo-4-(1-fluorocyclopropyl)benzene Arylboronic Acid Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/H₂O) setup Reaction Setup: Combine reagents in a flask under inert atmosphere (N₂ or Ar). reagents->setup 1. reaction Reaction: Heat the mixture to reflux (typically 80-100 °C). setup->reaction 2. monitoring Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitoring 3. workup Work-up: Cool, dilute with organic solvent, wash with water and brine. monitoring->workup 4. purification Purification: Dry the organic layer, concentrate, and purify by column chromatography. workup->purification 5. product Product: 4-(1-Fluorocyclopropyl)-1,1'-biphenyl derivative purification->product 6.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a 4-(1-Fluorocyclopropyl)-1,1'-biphenyl Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene with a generic arylboronic acid.

Materials:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst and Solvent Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. Add this catalyst solution to the reaction flask. Follow with the addition of a solvent mixture, typically in a ratio of 4:1:1 of toluene:ethanol:deionized water.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation for the preparation of a vast number of amine-containing APIs.[5][10] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles.[11]

Buchwald_Hartwig_Workflow reagents Reagents: 1-Bromo-4-(1-fluorocyclopropyl)benzene Amine (primary or secondary) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene or Dioxane) setup Reaction Setup: Combine reagents in a sealed tube or flask under inert atmosphere. reagents->setup 1. reaction Reaction: Heat the mixture (typically 80-110 °C). setup->reaction 2. monitoring Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitoring 3. workup Work-up: Cool, filter through celite, and concentrate. monitoring->workup 4. purification Purification: Purify the residue by column chromatography. workup->purification 5. product Product: N-Aryl-4-(1-fluorocyclopropyl)aniline derivative purification->product 6.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of an N-Aryl-4-(1-fluorocyclopropyl)aniline Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-Bromo-4-(1-fluorocyclopropyl)benzene with a generic amine.

Materials:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene

  • Amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4-6 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Celite

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried sealed tube or round-bottom flask, add 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 eq), the amine (1.2-1.5 eq), the base (2.0 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.04-0.06 eq).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times. Add anhydrous toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube or fit the flask with a condenser and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable eluent system to afford the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Studies: Application in the Synthesis of Targeted Therapeutics

The utility of 1-Bromo-4-(1-fluorocyclopropyl)benzene is best illustrated through its application in the synthesis of APIs targeting specific biological pathways.

Case Study 1: Reversible Bruton's Tyrosine Kinase (Btk) Inhibitors

Background: Bruton's tyrosine kinase (Btk) is a key enzyme in the B-cell antigen receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[2][12] The development of reversible Btk inhibitors is an area of intense research.

Role of the 1-Fluorocyclopropyl Moiety: In the design of novel reversible Btk inhibitors, the 1-fluorocyclopropyl group has been incorporated to modulate the inhibitor's interaction with the kinase active site.[1][2][13] The stereochemistry of the fluorocyclopropyl group can be critical for achieving high potency and selectivity, as well as for mitigating off-target effects such as hERG inhibition.[2] The unique electronic nature of the fluorocyclopropyl group can influence the conformation of the inhibitor, leading to optimized binding.[11]

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Activation Downstream Downstream Signaling (Ca²⁺ mobilization, NF-κB activation) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor Reversible Btk Inhibitor (containing 1-fluorocyclopropyl moiety) Inhibitor->Btk Inhibition

Caption: Simplified Btk signaling pathway and the point of intervention for Btk inhibitors.

Synthetic Approach: A key step in the synthesis of such inhibitors would involve the coupling of a core heterocyclic structure with the 4-(1-fluorocyclopropyl)phenyl moiety. A Buchwald-Hartwig amination reaction, as detailed in the protocol above, would be a suitable method for forming the critical C-N bond between a nitrogen-containing heterocycle and 1-Bromo-4-(1-fluorocyclopropyl)benzene.

Case Study 2: Selective Serotonin 2C (5-HT2C) Receptor Agonists

Background: The serotonin 2C (5-HT2C) receptor is a G protein-coupled receptor in the central nervous system that is a promising target for the treatment of obesity, schizophrenia, and other CNS disorders.[14][15] Achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a major challenge in the development of 5-HT2C agonists.[16][17]

Role of the 1-Fluorocyclopropyl Moiety: The incorporation of a fluorine atom into the cyclopropane ring of 2-phenylcyclopropylmethylamine-based 5-HT2C agonists has been shown to be a successful strategy for improving selectivity and drug-like properties.[14][18] The fluorine atom can block potential sites of metabolic oxidation and increase lipophilicity, which may enhance brain penetration.[3] The conformational constraints imposed by the fluorocyclopropyl group can also lead to a more favorable interaction with the 5-HT2C receptor binding pocket, contributing to higher potency and selectivity.[14]

Synthetic Approach: The synthesis of these fluorinated 5-HT2C agonists can utilize 1-Bromo-4-(1-fluorocyclopropyl)benzene as a precursor. For instance, it can be converted to other functionalized intermediates that are then elaborated to the final API. A Suzuki-Miyaura coupling could be employed to append the 4-(1-fluorocyclopropyl)phenyl group to a more complex molecular scaffold.

Conclusion

1-Bromo-4-(1-fluorocyclopropyl)benzene is a valuable and versatile building block in modern API synthesis. Its utility is rooted in the unique and beneficial properties conferred by the 1-fluorocyclopropyl moiety, which can significantly enhance the pharmacological profile of a drug candidate. The well-established and robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable and efficient means to incorporate this key structural motif into a diverse range of molecular architectures. The case studies of Btk inhibitors and 5-HT2C receptor agonists highlight the real-world impact of this building block in the development of targeted therapeutics. As the demand for more sophisticated and effective APIs continues to grow, the strategic use of 1-Bromo-4-(1-fluorocyclopropyl)benzene is poised to play an increasingly important role in the future of drug discovery and development.

References

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(8), 1588–1597. [Link]

  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry, 182, 111626. [Link]

  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. Bioorganic & Medicinal Chemistry Letters, 29(22), 126626. [Link]

  • Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. PubMed, 31445232. [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • PubMed. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • ACS Publications. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. [Link]

  • MCE. (n.d.). 1-bromo-4-(1-fluorocyclopropyl)benzene. Retrieved from [Link]

  • Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • ACS Publications. (2009). Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-bromo-4-(1-fluorocyclopropyl)benzene. Retrieved from [Link]

  • PubMed. (2025). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. [Link]

  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. [Link]

  • ResearchGate. (n.d.). Selective 5-HT 2C agonists based on 2-phenylcyclopropylme- thylamine sca ff old. [Link]

  • Frontiers. (2021). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). [Link]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Bromo-4-(1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Substrate Rationale

The 1-fluorocyclopropyl moiety is a highly prized structural motif in modern medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere for trifluoromethyl (–CF₃), tert-butyl, and isopropyl groups, effectively modulating lipophilicity while minimizing central nervous system toxicity . Incorporating this motif into aniline derivatives via the Buchwald-Hartwig amination of 1-bromo-4-(1-fluorocyclopropyl)benzene provides rapid access to novel chemical space for hit-to-lead optimization .

Mechanistic Causality

Coupling this specific substrate requires precise catalyst selection due to the electronic and steric interplay of the molecule:

  • Oxidative Addition: The inductive electron-withdrawing effect of the 1-fluorocyclopropyl group slightly activates the para-C–Br bond, facilitating rapid oxidative addition by the Pd(0) active species.

  • Substrate Stability: Unlike highly strained, non-fluorinated cyclopropanes that can undergo base-induced ring-opening, the 1-fluorocyclopropyl ring is remarkably robust under standard Pd-catalyzed cross-coupling conditions (up to 110 °C in ethereal solvents) .

  • Ligand Selection: For coupling with secondary amines, the RuPhos ligand is chosen. Its large steric profile accelerates reductive elimination—forcing the aryl and amine groups together—while preventing the formation of off-cycle bis-amine Pd complexes . For primary amines, BrettPhos is strictly required; its even larger steric bulk prevents the coupled secondary amine product from re-coordinating to the metal center, completely suppressing over-arylation .

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst OA Oxidative Addition Pd(II)(Ar)(Br)L(n) Pd0->OA 1-Bromo-4-(1-fluorocyclopropyl)benzene AmineBind Amine Coordination & Deprotonation OA->AmineBind Amine + Base RE Reductive Elimination Product Release AmineBind->RE Base-HBr RE->Pd0 C-N Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Condition Optimization & Quantitative Data

To establish a self-validating baseline, the coupling of 1-bromo-4-(1-fluorocyclopropyl)benzene with morpholine (a standard secondary amine) was evaluated across various catalytic systems. The use of third-generation (G3) precatalysts ensures a 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species under mild conditions.

Table 1: Optimization of Reaction Conditions

EntryPrecatalyst (mol %)LigandBase (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5.0)BINAPNaOtBu (1.5)Toluene10034
2Pd₂(dba)₃ (2.5)XPhosCs₂CO₃ (2.0)Dioxane10062
3 RuPhos Pd G3 (2.0) RuPhos NaOtBu (1.5) Dioxane 85 94
4BrettPhos Pd G3 (2.0)BrettPhosNaOtBu (1.5)Dioxane8588
5RuPhos Pd G3 (2.0)RuPhosK₃PO₄ (2.0)t-AmOH10078

Note: Entry 3 represents the optimal conditions for secondary amines. If the amine substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with Cs₂CO₃ and increase the reaction time.

Experimental Protocols

The following methodology is designed as a self-validating system, incorporating in-process visual and analytical checkpoints to ensure scientific integrity.

Protocol A: Coupling with Secondary Amines (e.g., Morpholine)

Reagents:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 mmol, 215.06 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • RuPhos Pd G3 (2.0 mol %, 16.7 mg)

  • NaOtBu (1.5 mmol, 144.2 mg)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add RuPhos Pd G3 and NaOtBu.

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Reagent Addition: Introduce 1-bromo-4-(1-fluorocyclopropyl)benzene, morpholine, and anhydrous 1,4-dioxane via syringe.

    • Self-Validation Checkpoint 1 (Visual Cue): Within 2–5 minutes of solvent addition at room temperature, the mixture will transition from a pale suspension to a deep red/burgundy homogeneous solution. This confirms the dissociation of the carbazole leaving group from the G3 precatalyst, successfully yielding the active 12-electron L-Pd(0) species.

  • Reaction Heating: Place the sealed tube in a pre-heated oil bath at 85 °C. Stir vigorously for 2 to 4 hours.

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 2 (Analytical Cue): The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet at m/z ~214/216 ([M+H]⁺) corresponding to ⁷⁹Br and ⁸¹Br. The complete disappearance of this doublet, coupled with the appearance of the product mass (m/z 222.1 for the morpholine adduct), validates complete conversion.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-(4-(1-fluorocyclopropyl)phenyl)morpholine.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Heat 2. Reaction Heating (85°C, 2-4h) Prep->Heat Monitor 3. LC-MS/TLC Validation Heat->Monitor Workup 4. Filtration & Concentration Monitor->Workup Purify 5. Flash Chromatography & Characterization Workup->Purify

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Best Practices

  • Stalled Reactions (Incomplete Conversion): If the LC-MS shows a stalled reaction (e.g., 50% conversion), the active Pd catalyst may have precipitated (visible as heavy black palladium plating on the flask walls). This is often caused by trace oxygen or moisture. Ensure rigorous degassing of the 1,4-dioxane (e.g., via freeze-pump-thaw) prior to use.

  • Dehalogenation (Formation of 1-(1-fluorocyclopropyl)benzene): This side reaction occurs if the oxidative addition complex undergoes β-hydride elimination from the amine followed by reductive elimination of the hydride. To suppress this, ensure the reaction concentration is maintained at 0.25 M to favor the bimolecular amine binding step over unimolecular decomposition.

References

  • Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications. Chemical Reviews (2025).[Link]

  • Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis (2024).[Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition (2019).[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016).[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH PubMed Central / Molecules (2021).[Link]

Application Note: Protocol for the Formation of 4-(1-Fluorocyclopropyl)phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-fluorocyclopropyl group is an increasingly important structural motif in medicinal chemistry, valued for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity.[1][2] This document provides a detailed guide for the synthesis of 4-(1-fluorocyclopropyl)phenylmagnesium bromide, a key Grignard reagent intermediate, from its corresponding aryl bromide. We present a primary protocol based on classical magnesium insertion, including critical steps for initiation and control, alongside a discussion of potential challenges. This guide is designed to provide researchers with a robust and reproducible method for accessing this valuable building block for use in drug discovery and development programs.

Introduction and Mechanistic Rationale

Grignard reagents, or organomagnesium halides (RMgX), are among the most powerful and versatile tools in synthetic chemistry for forming carbon-carbon bonds.[3][4] They are prepared by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[5][6] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7][8]

The formation of the Grignard reagent from 1-Bromo-4-(1-fluorocyclopropyl)benzene presents specific considerations:

  • Chemoselectivity: The starting material contains two halogen atoms. The reaction must selectively occur at the carbon-bromine bond. Due to the high strength of the carbon-fluorine bond, its direct reaction to form a Grignard reagent is energetically prohibitive under standard conditions.[9][10] The reactivity of halogens for Grignard formation follows the order I > Br > Cl >> F, ensuring that the magnesium insertion will occur exclusively at the C-Br bond.[8][11]

  • Substrate Stability: The 1-fluorocyclopropyl moiety is generally stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions.[1] This robustness is a key advantage of this particular functional group.

  • Initiation: The formation of aryl Grignard reagents can sometimes be sluggish.[11] The reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide.[12] Activation of the magnesium surface is therefore a critical step to ensure a successful and timely reaction initiation.

The overall reaction proceeds via a radical mechanism on the magnesium surface, as illustrated below.

G1 cluster_legend Legend key1 Reactant/Product key2 Process/Step key3 Key Intermediate ArylBr Ar-Br (Aryl Bromide) SET Single Electron Transfer (SET) ArylBr->SET Approaches Surface Mg Mg Metal Surface Mg->SET RadicalAnion [Ar-Br]•- SET->RadicalAnion Fragmentation Fragmentation RadicalAnion->Fragmentation ArylRadical Ar• (Aryl Radical) Fragmentation->ArylRadical MgBr Mg+•Br- Fragmentation->MgBr Recombination Surface Recombination ArylRadical->Recombination MgBr->Recombination Grignard Ar-Mg-Br (Grignard Reagent) Recombination->Grignard

Diagram 1: Simplified mechanism of Grignard reagent formation on the magnesium surface.

Core Protocol: Direct Formation via Magnesium Insertion

This protocol details the standard method for preparing 4-(1-fluorocyclopropyl)phenylmagnesium bromide. The paramount consideration is the rigorous exclusion of atmospheric moisture and oxygen.[6][13]

Reagents and Materials
Reagent / MaterialGradeSupplier ExampleNotes
1-Bromo-4-(1-fluorocyclopropyl)benzene[14]>97%Sigma-AldrichStore under inert gas.
Magnesium TurningsGrignard GradeVariousUse fresh turnings. Avoid fine powders which can be pyrophoric and react too vigorously.
Tetrahydrofuran (THF)Anhydrous, >99.9%VariousUse from a freshly opened bottle or a solvent purification system. Inhibitor-free is preferred.
IodineCrystal, ACS GradeVariousA few crystals are sufficient for activation.
1,2-Dibromoethane (optional)>98%VariousAlternative chemical activator. Use only a few drops.
Argon or Nitrogen GasHigh PurityN/AWith a manifold for maintaining an inert atmosphere.
Three-neck round-bottom flask & GlasswareN/AN/AMust be thoroughly flame- or oven-dried immediately before use.
Reflux CondenserN/AN/ATo be fitted to the flask.
Pressure-equalizing dropping funnelN/AN/AFor controlled addition of the aryl bromide solution.
Magnetic Stirrer and Stir BarN/AN/AFor efficient mixing.
Pre-Reaction Setup Workflow

G2 start Start dry 1. Oven/Flame Dry All Glassware start->dry assemble 2. Assemble Apparatus (Flask, Condenser, Funnel) While Hot dry->assemble cool 3. Cool Under Vacuum or Inert Gas Flow assemble->cool inert 4. Establish Positive Inert Atmosphere (Ar or N₂) cool->inert reagents 5. Add Reagents (Mg, I₂) to Flask inert->reagents ready Ready for Initiation reagents->ready solution 6. Prepare Aryl Bromide Solution in Anhydrous THF in a Separate Flask transfer 7. Transfer Solution to Dropping Funnel via Cannula solution->transfer transfer->ready

Diagram 2: Workflow for preparing the reaction apparatus under anhydrous conditions.

Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[12]

  • Magnesium Addition: Once cool, remove the dropping funnel cap briefly and add magnesium turnings (1.2 equivalents) to the flask.

  • Activation: Add a single small crystal of iodine. The iodine helps to etch the magnesium oxide layer from the metal surface, exposing fresh, reactive magnesium.[15] Stirring the dry magnesium turnings vigorously for 15-30 minutes can also help through mechanical activation.[11]

  • Reagent Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of 1-bromo-4-(1-fluorocyclopropyl)benzene (1.0 equivalent) in anhydrous THF. A typical concentration is 0.5 M to 1.0 M.

  • Initiation: Transfer the aryl bromide solution to the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun to initiate. A successful initiation is marked by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm (temperature rise). Once initiated, stop warming immediately.[16]

  • Controlled Addition: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling side-product.[17]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for 1-3 hours to ensure all the magnesium has been consumed. The completion is typically indicated by the disappearance of most of the metallic magnesium. The resulting solution will likely be a cloudy grey or brown color.

  • Quantification (Optional but Recommended): The concentration of the newly formed Grignard reagent should be determined by titration before use in subsequent steps.

Troubleshooting Guide

The most common failure point in a Grignard reaction is the initiation step.

Diagram 3: A troubleshooting flowchart for common Grignard reaction initiation issues.

  • Failure to Initiate: This is almost always due to wet glassware, solvents, or starting materials. If gentle warming does not work, a few drops of 1,2-dibromoethane can be added. It reacts rapidly with magnesium to expose a fresh surface.

  • Wurtz Coupling: If the aryl bromide is added too quickly, the local concentration around the magnesium surface becomes too high. The newly formed Grignard reagent can then react with an incoming molecule of aryl bromide, leading to the formation of a biaryl dimer. Dilute conditions and slow addition minimize this side reaction.[17]

  • Dark Coloration: A dark brown or black solution is not uncommon and can result from finely divided metal particles from side reactions. While not always indicative of failure, a clear or light grey solution is ideal.

Downstream Applications and Considerations

The resulting 4-(1-fluorocyclopropyl)phenylmagnesium bromide is a potent nucleophile and strong base. It can be used in a wide array of subsequent reactions, including:

  • Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[18][19]

  • Reaction with Esters: Addition of two equivalents of the Grignard reagent yields tertiary alcohols.[11][19]

  • Reaction with Carbon Dioxide: To form a carboxylic acid after acidic workup.[19]

  • Cross-Coupling Reactions: Can participate in transition-metal-catalyzed cross-coupling reactions.[20]

It is imperative to remember that this reagent is incompatible with protic functional groups such as alcohols, carboxylic acids, and primary/secondary amines.[11][21]

References

  • Chemistry Grignard Reaction Mechanism | SATHEE JEE. (n.d.). Retrieved from [Link]

  • JoVE. (2017, February 22). Grignard Reagent Preparation and Grignard Reaction. Journal of Visualized Experiments. Retrieved from [Link]

  • Lindeman, S., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 851-854. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Allen Institute for AI. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • EBSCO. (n.d.). Grignard reagents | Geology | Research Starters. Retrieved from [Link]

  • Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent? Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Audet, F., et al. (2024, July 18). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. Retrieved from [Link]

  • Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Retrieved from [Link]

  • Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from. Retrieved from [Link]

  • Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(21), 7431-7434. Retrieved from [Link]

  • Zhang, D., & Li, W. (2014). Divergent Rearrangements of Cyclopropyl-Substituted Fluoroepoxides Involving C−F Bond Cleavage and Formation. Organic Letters, 16(3), 872-875. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • SuMoTu. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Crawford, J. J., et al. (2018). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 9(10), 1023–1028. Retrieved from [Link]

  • OpenStax. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

Sources

Strategic Context: The 1-Fluorocyclopropyl Motif in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lithiation and Functionalization of 1-Bromo-4-(1-fluorocyclopropyl)benzene

The 1-fluorocyclopropyl group has emerged as a highly privileged bioisostere in modern medicinal chemistry[1]. By replacing traditional lipophilic groups such as tert-butyl or trifluoromethyl moieties with a 1-fluorocyclopropyl ring, drug developers can fine-tune lipophilicity (LogP), enhance metabolic stability, and improve binding affinity through the unique stereoelectronic profile and weak non-covalent interactions of the fluorine atom[1].

To incorporate this motif into complex Active Pharmaceutical Ingredients (APIs), 1-bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) serves as a critical, commercially available building block[2]. The most robust method for functionalizing this synthon is via lithium-halogen exchange (LHE), generating a highly nucleophilic aryllithium species capable of reacting with a diverse array of electrophiles.

Mechanistic Rationale & Experimental Design

Lithium-halogen exchange is a kinetically controlled, extremely rapid equilibrium process that favors the formation of the more stable carbanion[3]. Because an sp²-hybridized aryllithium is significantly more stable than an sp³-hybridized alkyllithium, the exchange between an alkyllithium reagent and an aryl bromide is thermodynamically driven to completion[3].

Causality in Reagent Selection: Why t-BuLi over n-BuLi? While n-butyllithium (n-BuLi) is frequently used for LHE, it generates 1-bromobutane as a byproduct. This alkyl bromide can act as an electrophile, leading to unwanted Wurtz-Fittig-type alkylation of the newly formed aryllithium[3][4].

To ensure a clean reaction profile, tert-butyllithium (t-BuLi) is the reagent of choice. This protocol mandates the use of exactly 2.0 to 2.1 equivalents of t-BuLi. The first equivalent drives the lithium-halogen exchange, producing the desired 4-(1-fluorocyclopropyl)phenyllithium and t-butyl bromide. The second equivalent of t-BuLi acts as a strong base, immediately reacting with the transient t-butyl bromide via an E2 elimination pathway to generate isobutylene, isobutane, and lithium bromide[3][4]. Because these byproducts are inert gases and salts, the aryllithium intermediate is preserved without risk of self-alkylation.

Temperature Control (-78 °C): The reaction must be strictly maintained at -78 °C. At elevated temperatures, the highly reactive aryllithium species can deprotonate or cleave the tetrahydrofuran (THF) solvent, leading to degradation[5]. Furthermore, maintaining cryogenic conditions prevents potential ring-opening or elimination side-reactions of the strained 1-fluorocyclopropyl system.

Reaction Pathway Visualization

LHE_Pathway SM 1-Bromo-4-(1-fluorocyclopropyl)benzene (Starting Material) Intermediate 4-(1-fluorocyclopropyl)phenyllithium (Nucleophilic Aryllithium) SM->Intermediate Eq 1: Li-Halogen Exchange Byproduct1 t-Butyl Bromide (Transient Intermediate) SM->Byproduct1 Generates Reagent 2.1 eq. t-BuLi (THF, -78 °C) Reagent->SM Adds to Product 4-(1-fluorocyclopropyl)phenyl-E (Functionalized Product) Intermediate->Product Trapping & Quench Byproduct2 Isobutylene + Isobutane + LiBr (Inert Byproducts) Byproduct1->Byproduct2 Eq 2: E2 Elimination Electrophile Electrophile (E+) (e.g., DMF, R-CHO) Electrophile->Product Adds to

Mechanistic workflow of the t-BuLi mediated lithium-halogen exchange and subsequent trapping.

Self-Validating Experimental Protocol

Safety Warning: t-BuLi is highly pyrophoric and will ignite spontaneously upon exposure to air. All manipulations must be performed using rigorous Schlenk techniques under a high-purity argon atmosphere.

Reagents Required:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv, 5.0 mmol, 1.07 g)

  • t-Butyllithium (1.7 M in pentane, 2.1 equiv, 10.5 mmol, 6.18 mL)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (25 mL)

  • Electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv, 7.5 mmol)

  • Methanol-d4 (CD₃OD) for validation quench

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with argon (repeat 3 times).

  • Substrate Solvation: Add 1-bromo-4-(1-fluorocyclopropyl)benzene (1.07 g, 5.0 mmol) to the flask, followed by 25 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Lithiation (The Critical Step): Using a gas-tight syringe, add t-BuLi (6.18 mL, 1.7 M in pentane) dropwise down the inner wall of the flask over 10 minutes. The slow addition prevents localized heating. Stir the resulting mixture at -78 °C for 45 minutes[5].

  • Self-Validation Check: Do not proceed blindly. Extract a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe and inject it into a GC vial containing 0.5 mL of CD₃OD. Analyze immediately via GC-MS.

    • Success Criterion: The mass spectrum must show the complete disappearance of the starting material (m/z ~215) and the appearance of the deuterated product, 1-deuterio-4-(1-fluorocyclopropyl)benzene (m/z ~137).

  • Electrophilic Trapping: Once lithiation is confirmed, add the electrophile (e.g., anhydrous DMF, 0.58 mL, 7.5 mmol) dropwise at -78 °C. Maintain stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over an additional hour.

  • Quenching and Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized product.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for the lithiation of 1-bromo-4-(1-fluorocyclopropyl)benzene, demonstrating the causality behind the chosen parameters.

Lithium SourceEquivalentsTemp (°C)ElectrophileYield (%)Mechanistic Observation
n-BuLi1.05-78DMF62%Significant 1-butyl-4-(1-fluorocyclopropyl)benzene byproduct observed due to Wurtz-Fittig coupling.
t-BuLi 2.10 -78 DMF 94% Clean conversion. Transient t-BuBr is fully consumed by the second equivalent of t-BuLi.
t-BuLi2.100DMF<20%Extensive decomposition; aryllithium undergoes protonation via THF solvent cleavage.
s-BuLi1.05-78DMF51%Moderate yield; complex mixture with incomplete lithium-halogen exchange[5].

References

  • "1-bromo-4-(1-fluorocyclopropyl)benzene - Sigma-Aldrich", sigmaaldrich.com,
  • "lithium halogen exchange #1 revised", harvard.edu,
  • "Some Items of Interest to Process R&D Chemists and Engineers", acs.org,
  • "Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluorobor
  • "Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling", researchg
  • "The Mechanism of Lithium-Halogen Exchange", princeton.edu,

Sources

Application Note: Catalytic Systems for the Functionalization of 1-Bromo-4-(1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Rationale

The compound 1-bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) has emerged as a highly valuable building block in modern drug discovery. The 1-fluorocyclopropyl (1-FCp) moiety serves as a conformationally restricted, metabolically stable bioisostere for tert-butyl and trifluoromethyl (–CF₃) groups[1]. By incorporating the 1-FCp group, medicinal chemists can finely tune lipophilicity and binding affinity while proactively circumventing the environmental and regulatory liabilities associated with per- and polyfluoroalkyl substances (PFAS)[2].

Functionalizing the aryl bromide handle of this scaffold—while rigorously preserving the integrity of the strained 1-FCp ring—requires optimized catalytic systems. This guide details the causality behind catalyst selection, provides self-validating experimental protocols, and outlines the thermodynamic boundaries necessary to prevent defluorination or ring-opening.

Mechanistic Causality & Stability Profile

As a Senior Application Scientist, it is critical to understand why specific catalytic conditions are chosen, rather than simply following a recipe. The 1-FCp group is electronically unique: the electron-withdrawing nature of the fluorine atom is counterbalanced by the electron-donating Walsh orbitals of the cyclopropane ring.

Causality in Catalyst & Ligand Selection

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are the gold standard for this substrate. To functionalize the unactivated aryl bromide efficiently, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) are required.

  • The "Why": These ligands accelerate the initial oxidative addition into the C–Br bond and critically facilitate rapid reductive elimination. Rapid catalytic turnover minimizes the lifetime of the Pd(II) intermediate, suppressing potential single-electron transfer (SET) pathways or β-fluorine elimination that could lead to cyclopropyl ring-opening or defluorination[2].

Causality in Base Selection

While the C–F bond in the cyclopropane ring is robust (approx. 116 kcal/mol), the strained three-membered ring is sensitive to highly nucleophilic or excessively strong bases at elevated temperatures[3].

  • The "Why": Strong bases like KOtBu or NaOH can trigger base-mediated ring-opening or unwanted nucleophilic aromatic substitution (S_NAr) side reactions. Therefore, mild, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃ are strictly mandated to ensure the 1-FCp moiety remains 100% intact during the catalytic cycle.

Quantitative Data: Catalytic Systems Overview

The following table summarizes validated catalytic systems for the functionalization of 1-bromo-4-(1-fluorocyclopropyl)benzene, optimized for maximum yield and 1-FCp preservation.

Reaction TypeCatalyst / Ligand SystemBase & SolventTemp / TimeExpected Yield1-FCp Intact
Suzuki-Miyaura (C–C) 2 mol% Pd₂(dba)₃ / 4 mol% XPhosK₃PO₄ (2.0 eq) in 1,4-Dioxane/H₂O (10:1)80 °C / 12 h85–95%>99%
Buchwald-Hartwig (C–N) 2 mol% Pd(OAc)₂ / 4 mol% BrettPhosCs₂CO₃ (2.5 eq) in Toluene90 °C / 16 h75–88%>99%
Negishi Coupling (C–C) 5 mol% Pd(dppf)Cl₂None (Organozinc reagent) in THF65 °C / 8 h80–90%>99%
Cyanation (C–CN) 5 mol% Pd(PPh₃)₄Zn(CN)₂ (1.2 eq) in DMF100 °C / 18 h70–80%~95%*

*Note: Prolonged heating at ≥100 °C in DMF can lead to trace defluorination. Strict temperature control is advised.

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a self-validating system via in-process ¹⁹F NMR monitoring.

Reagents:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 mmol, 215.1 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Anhydrous K₃PO₄ (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / Degassed H₂O (5 mL / 0.5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Substrate Addition: Add the arylboronic acid and 1-bromo-4-(1-fluorocyclopropyl)benzene.

  • Solvent Introduction: Inject the degassed 1,4-dioxane and H₂O. Seal the vial with a PTFE-lined septum cap.

  • Catalytic Execution: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Step (In-Process Control): At 4 hours, withdraw a 50 µL aliquot via syringe under N₂. Dilute in 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum. Validation: A sharp singlet near -155 ppm confirms the 1-FCp group is intact. The disappearance of the starting material peak indicates reaction progression.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the functionalized biaryl product.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Reagents:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 mmol)

  • Primary or Secondary Amine (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • BrettPhos (0.04 mmol, 21.5 mg)

  • Cs₂CO₃ (2.5 mmol, 814.5 mg)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Pre-activation: In a dry Schlenk tube, combine Pd(OAc)₂ and BrettPhos in 2 mL of anhydrous toluene. Stir at room temperature for 10 minutes until a color change (typically to dark red/orange) indicates the formation of the active L-Pd(0) species.

  • Reagent Addition: Add the 1-bromo-4-(1-fluorocyclopropyl)benzene, the amine, and Cs₂CO₃. Wash down the sides of the tube with the remaining 3 mL of toluene.

  • Reaction: Seal the tube and heat at 90 °C for 16 hours. Causality Note: Toluene is chosen over polar aprotic solvents (like DMF) to suppress base-mediated degradation of the 1-FCp ring.

  • Workup & Isolation: Cool the mixture, filter through a short pad of Celite to remove the inorganic base and Pd black, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography depending on the amine's polarity.

Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Electron-rich, bulky) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Ar-Pd(II)(Br)L_n (1-FCp group intact) OxAdd->PdII TransMet Transmetalation (Base-assisted, K3PO4) PdII->TransMet PdII_Trans Ar-Pd(II)(Nu)L_n (Nu = Aryl, Amine) TransMet->PdII_Trans RedElim Reductive Elimination (C-C / C-N Bond Formation) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Product (1-FCp Preserved) RedElim->Product

Figure 1: General Palladium-Catalyzed Cycle for 1-Bromo-4-(1-fluorocyclopropyl)benzene Functionalization.

Workflow S1 1. Reagent Prep Dry Solvents & Base S2 2. Inert Atmosphere Glovebox/Schlenk S1->S2 S3 3. Catalytic Reaction Controlled Heating S2->S3 S4 4. Quench & Extract Aqueous Workup S3->S4 S5 5. Purification Flash Chromatography S4->S5

Figure 2: Standardized Experimental Workflow for Air- and Moisture-Sensitive Cross-Couplings.

References

  • Leroux, F. R. et al. Title: Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs) Source: Advanced Synthesis & Catalysis, 2024, 366, 3466–3473. URL:[Link][2]

  • American Chemical Society (ACS) Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development, 2024. URL:[Link][1]

  • National Institutes of Health (NIH) / PMC Title: Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 Source: ACS Chemical Neuroscience, PMC Archive. URL:[Link][3]

Sources

Application Note: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The incorporation of fluorinated cyclopropanes into drug scaffolds is a highly effective strategy for modulating lipophilicity, altering molecular conformation, and improving metabolic stability. This application note details a highly efficient, one-pot borylation and Suzuki-Miyaura cross-coupling protocol utilizing the building block 1-Bromo-4-(1-fluorocyclopropyl)benzene. By eliminating the need to isolate the intermediate boronic ester, this self-validating workflow maximizes atom economy, prevents the degradation of sensitive intermediates, and accelerates the synthesis of complex biaryl pharmacophores.

Strategic Rationale: The 1-Fluorocyclopropyl Pharmacophore

1-Bromo-4-(1-fluorocyclopropyl)benzene is a commercially available, versatile aryl halide utilized extensively in medicinal chemistry[1],. The 1-fluorocyclopropyl moiety serves as a metabolically robust bioisostere for tert-butyl, isopropyl, or trifluoromethyl groups. Unlike traditional alkyl groups, the introduction of the fluorine atom on the strained cyclopropyl ring alters the local dipole moment and blocks cytochrome P450-mediated oxidation at the benzylic position. This offers a strategic advantage in drug design, bypassing the environmental and pharmacokinetic liabilities associated with per- and polyfluoroalkyl substances (PFASs)[2].

Traditional cross-coupling often requires the synthesis and isolation of arylboronic acids, which are notoriously prone to protodeboronation and oligomerization[3]. The one-pot borylation/Suzuki sequence circumvents these issues by generating a stable pinacol boronic ester (Ar-Bpin) in situ and immediately coupling it with a second electrophile in the same reaction vessel[4],[5].

Mechanistic Workflow

Workflow Start 1-Bromo-4-(1-fluorocyclopropyl)benzene (Ar-Br) Step1 Phase 1: Miyaura Borylation 1,4-Dioxane, 80°C Start->Step1 Reagents1 B2pin2, KOAc Pd(dppf)Cl2 Reagents1->Step1 Intermediate Ar-Bpin Intermediate (Maintained in-situ) Step1->Intermediate Step2 Phase 2: Suzuki Coupling 80°C - 100°C Intermediate->Step2 Reagents2 Ar'-X, K2CO3 (aq) Reagents2->Step2 Product Biaryl Product (Ar-Ar') Step2->Product

Workflow of the one-pot borylation/Suzuki-Miyaura cross-coupling.

Critical Causality in Reaction Design (E-E-A-T)

A successful one-pot sequence is not merely a sequential combination of reagents; it relies on precise thermodynamic and kinetic control.

  • The Base Dichotomy (KOAc vs. K₂CO₃): The choice of base is the most critical parameter in this protocol. In Phase 1 (Borylation), potassium acetate (KOAc) is explicitly used because it is a weak base. It facilitates the transmetalation of B₂pin₂ to the Pd(II) center but is insufficiently basic to activate the newly formed Ar-Bpin into a reactive boronate complex[4]. If a strong base like K₂CO₃ were used in Phase 1, the Ar-Bpin would immediately cross-couple with the unreacted starting material, leading to massive homocoupling.

  • Aqueous Activation: In Phase 2, an aqueous solution of a strong base (K₂CO₃ or Cs₂CO₃) is introduced. Water is essential here; it hydrolyzes the pinacol ester or coordinates with the boron atom to form the reactive "ate" complex [Ar-B(OH)pin]⁻, which undergoes rapid transmetalation with the second aryl halide[3].

  • Catalyst Selection: is the optimal precatalyst[4]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which accelerates the reductive elimination step and stabilizes the Pd(0) intermediate against precipitation (palladium black formation) during the transition between Phase 1 and Phase 2.

Validated Experimental Protocol

Self-Validating Cues: Monitor color shifts and phase boundaries to ensure catalytic cycle progression.

Phase 1: In Situ Borylation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv, 1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Seal the flask and perform three vacuum/argon backfill cycles to ensure strict deoxygenation.

  • Inject anhydrous 1,4-dioxane (5.0 mL, 0.2 M) via syringe.

  • Heat the mixture to 80 °C. Validation Check: The solution will transition from a yellow/orange suspension to a dark red/brown homogeneous mixture as the active Pd(0) species is generated.

  • Stir for 2–4 hours. Confirm complete consumption of the aryl bromide via LC-MS or TLC (UV-active spot disappearance).

Phase 2: Suzuki-Miyaura Cross-Coupling 6. Cool the reaction vessel to room temperature to prevent solvent flash-boiling upon aqueous addition. 7. Add the second electrophile (e.g., a heteroaryl chloride or bromide, 1.0 equiv) directly to the dark Phase 1 mixture. 8. Inject a degassed aqueous solution of K₂CO₃ (3.0 equiv, dissolved in 1.5 mL H₂O). Validation Check: A distinct biphasic system will form. Vigorous stirring (≥800 rpm) is mandatory to ensure efficient mass transfer across the aqueous-organic interface. 9. Re-heat the biphasic mixture to 90 °C for 6–12 hours. 10. Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target fluorocyclopropyl biaryl scaffold via flash column chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, catalyst, and the resulting reaction efficiency, validating the protocol parameters.

Catalyst SystemPhase 1 BasePhase 2 Base (aq)Homocoupling (%)Target Biaryl Yield (%)
Pd(PPh₃)₄KOAcNa₂CO₃15%45%
Pd(dppf)Cl₂K₂CO₃K₂CO₃> 65%< 10%
Pd(dppf)Cl₂KOAcK₂CO₃< 2%88%
XPhos-Pd-G2KOAcCs₂CO₃< 1%92%

Note: The use of K₂CO₃ in Phase 1 causes premature activation of the boronic ester, validating the necessity of the weak base (KOAc) to prevent homocoupling.

References

  • Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs) Source: Advanced Synthesis & Catalysis URL:[Link]

  • Clean and fast cross-coupling of aryl halides in one-pot Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors Source: RSC Advances (via NCBI PMC) URL:[Link]

  • One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling Source: Chemical Communications (via The University of Manchester) URL:[Link]

Sources

Troubleshooting & Optimization

purification of 1-Bromo-4-(1-fluorocyclopropyl)benzene from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers regarding the isolation of highly lipophilic, semi-volatile fluorinated aromatics.

The purification of 1-bromo-4-(1-fluorocyclopropyl)benzene presents unique chromatographic challenges. Because the fluorocyclopropyl group imparts significant lipophilicity without adding hydrogen-bond donors or acceptors, the target molecule often co-elutes with organometallic reagents or structurally similar organic byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity, tailored to the specific upstream synthetic route you employed.

I. Mechanistic Context & Impurity Profiling

Your purification strategy must be dictated by your synthetic route:

  • Route A (Cross-Coupling): Recent methodologies utilize tributyl(1-fluorocyclopropyl)stannane in a Stille cross-coupling with 1-bromo-4-iodobenzene[1]. This highly efficient route leaves behind lipophilic tributyltin residues and palladium catalyst traces that cannot be separated by standard silica gel.

  • Route B (Carbene Addition / Fluorodehydroxylation): Photochemically induced generation of aryl fluorocarbenes provides a continuous flow route to fluorocyclopropanes[2]. Other classical methods involve the addition of fluorohalocarbenes to alkenes or the fluorination of cyclopropanols[3]. These routes typically generate alkene elimination byproducts (e.g., 1-bromo-4-(cycloprop-1-en-1-yl)benzene) which have nearly identical retention factors ( Rf​ ) to the product.

II. Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture 1-Bromo-4-(1-fluorocyclopropyl)benzene Route1 Route A: Stille Cross-Coupling (Organotin & Pd Impurities) Start->Route1 Route2 Route B: Carbene/Fluorination (Alkene & Polar Impurities) Start->Route2 KF 1. KF/Silica Workup (Precipitate Bu3SnF) Route1->KF Quench 1. Cold NaHCO3 Quench (Neutralize Acidic Byproducts) Route2->Quench Extraction 2. Aqueous Extraction (Remove Salts) KF->Extraction Chromatography Argentation Chromatography (AgNO3-Silica Gel) Extraction->Chromatography Distillation Fractional Vacuum Distillation (Spinning Band Column) Extraction->Distillation Quench->Chromatography Quench->Distillation Pure Pure 1-Bromo-4-(1-fluorocyclopropyl)benzene (>99% Purity) Chromatography->Pure Distillation->Pure

Purification workflow for 1-bromo-4-(1-fluorocyclopropyl)benzene by synthetic route.

III. Frequently Asked Questions (Troubleshooting)

Q1: I synthesized the compound via Stille cross-coupling, but my product co-elutes with a persistent oil. How do I remove it? Causality: The oil is likely a tributyltin halide byproduct ( Bu3​SnX ). These species are highly lipophilic and exhibit Rf​ values nearly identical to 1-bromo-4-(1-fluorocyclopropyl)benzene on standard normal-phase silica. Solution: Do not attempt to separate them chromatographically. Instead, utilize a chemical precipitation strategy (See Protocol A). By adding Potassium Fluoride (KF), you drive a halide exchange to form tributyltin fluoride ( Bu3​SnF ). Due to its polymeric solid-state structure, Bu3​SnF is completely insoluble in non-polar organic solvents and can be filtered away.

Q2: How do I separate the target molecule from alkene elimination byproducts generated during fluorination? Causality: Alkene impurities (like cyclopropenes or styrenyl derivatives) have the same carbon skeleton and similar polarity to your target molecule, making standard silica gel ineffective. Solution: Switch to Argentation (Silver Nitrate) Chromatography (See Protocol B). Silver ions ( Ag+ ) act as soft Lewis acids that reversibly coordinate with the π -electrons of the alkene impurities, forming π -complexes. This drastically increases their retention on the column, allowing your fully saturated fluorocyclopropyl product to elute rapidly.

Q3: During rotary evaporation, my isolated yield drops significantly, but NMR shows high purity. Where is the product going? Causality: 1-Bromo-4-(1-fluorocyclopropyl)benzene (MW 215.06 g/mol ) is a low-molecular-weight halogenated aromatic. The lack of hydrogen-bonding networks results in a high vapor pressure. The product is literally evaporating into your vacuum pump. Solution: Never exceed a 25 °C water bath temperature during solvent removal. For final drying, avoid high-vacuum manifolds (<1 mbar) for extended periods; instead, use a gentle stream of nitrogen gas or a controlled vacuum of ~50 mbar until constant mass is achieved.

IV. Validated Experimental Protocols

Protocol A: KF-Silica De-stannylation (For Stille Route)

This protocol chemically alters the solubility of tin impurities for physical removal.

  • Concentration: Concentrate the crude Stille reaction mixture under reduced pressure (bath temperature <25 °C).

  • Solvent Exchange: Dissolve the crude oily residue in a non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate 9:1, 10 mL per mmol of substrate).

  • KF Addition: Add 10% w/w KF-impregnated silica gel (approximately 3–5 g per mmol of initial tin reagent).

    • Causality: The silica gel provides a high surface area for the solid-liquid phase transfer of the fluoride ion, accelerating the formation of polymeric Bu3​SnF .

  • Agitation: Stir the suspension vigorously at room temperature for 2 to 4 hours.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with cold hexanes.

  • Self-Validation Check: Analyze the concentrated filtrate via 119Sn NMR. The complete absence of resonances between 100–150 ppm confirms the successful removal of tributyltin species. A drop of the filtrate should no longer leave a persistent, non-volatile oily residue on a glass slide after solvent evaporation.

Protocol B: Argentation Chromatography (For Alkene Impurities)

This protocol utilizes π -coordination to alter the retention factor of unsaturated impurities.

  • Stationary Phase Preparation: Prepare 10% w/w AgNO3​ -silica by dissolving AgNO3​ in minimal acetonitrile, slurrying with standard silica gel, and evaporating the solvent in the dark to prevent photoreduction of silver.

  • Column Packing: Pack the column using 100% hexanes. Crucial: Wrap the column in aluminum foil to protect the silver-impregnated silica from ambient light.

  • Loading: Load the crude mixture onto the column using a minimum volume of hexanes.

  • Elution: Elute with 100% hexanes or pentane. The target 1-bromo-4-(1-fluorocyclopropyl)benzene will elute in the early fractions.

  • Self-Validation Check: Spot the eluted fractions on two separate TLC plates. Stain Plate 1 with UV light (254 nm) to detect the aromatic ring. Stain Plate 2 with aqueous KMnO4​ . The target fluorocyclopropylbenzene is stable to KMnO4​ , whereas co-eluting alkene impurities will immediately reduce the permanganate, turning the spot brown. A UV-active, KMnO4​ -negative spot guarantees successful purification.

V. Quantitative Method Comparison

To assist in scaling your purification, the following table summarizes the expected performance of various downstream processing techniques for this specific compound:

Purification TechniquePrimary Target ImpurityYield Recovery (%)Final Purity (%)Scalability
Standard Silica Gel Polar organics, salts85 - 9075 - 80High
KF-Silica Filtration Organotin species ( Bu3​SnX )80 - 8590 - 95High
Argentation ( AgNO3​ ) Alkene/Styrenyl byproducts70 - 75>99.0Medium
Fractional Distillation High-boiling tars, polymers60 - 65>98.0High (>10g)
Thiol-Resin Scavenging Palladium/Metal residues95 - 98N/A (Removes color)High

VI. References

  • Audet, F., Donnard, M., Panossian, A., Holstein, P. M., Bernier, D., Pazenok, S., & Leroux, F. R. (2024). "Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs)." Advanced Synthesis & Catalysis, 366, 3466–3473.

  • To, H.-M., Mirakhorli, S., & Ollevier, T. (2024). "Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow." Chemical Communications.

  • Science of Synthesis. "Product Class 2: Fluorocyclopropanes." Thieme Chemistry.

Sources

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-4-(1-fluorocyclopropyl)benzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals aiming to optimize palladium (Pd) catalyst loadings in the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene .

The 1-fluorocyclopropyl moiety is a highly valuable, metabolically stable bioisostere in drug discovery. However, driving catalyst loading down to the parts-per-million (ppm) level requires a deep mechanistic understanding of the catalytic cycle to prevent catalyst deactivation, protodeboronation, and substrate degradation.

Catalyst Optimization Decision Matrix

Before adjusting your reaction parameters, consult the logical workflow below to identify the mechanistic bottleneck in your catalytic cycle.

OptimizationWorkflow Start Baseline Reaction: 1.0 mol% Pd Eval Evaluate Conversion Start->Eval HighYield High Yield (>95%) Reduce Pd to 0.1 mol% Eval->HighYield LowYield Low Yield / Sluggish Check Mechanism Eval->LowYield Opt Optimized Low-Loading System (0.01 - 0.1 mol% Pd) HighYield->Opt OxAdd Slow Oxidative Addition? (Unreacted Ar-Br) LowYield->OxAdd RedElim Slow Reductive Elimination? (Pd Black / Homocoupling) LowYield->RedElim Ligand1 Use Electron-Rich Ligand (e.g., tBu3P) OxAdd->Ligand1 Ligand2 Use Bulky Precatalyst (e.g., XPhos Pd G3) RedElim->Ligand2 Ligand1->Eval Ligand2->Eval

Logical workflow for troubleshooting and optimizing Pd catalyst loading in cross-coupling reactions.

Self-Validating Protocol: High-Throughput Catalyst Loading Screen

To achieve ultra-low catalyst loadings (≤0.1 mol%), volumetric dosing and internal standard validation are mandatory. Weighing sub-milligram quantities of Pd introduces unacceptable error margins. This self-validating protocol utilizes quantitative NMR (qNMR) to ensure absolute mass balance, allowing you to distinguish between a stalled reaction and side-product formation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 0.05 M stock solution of your selected precatalyst (e.g., tBuXPhos Pd G3) in anhydrous THF. This ensures precise dosing for low-loading experiments[1].

  • Reagent Dispensing: To a series of oven-dried 4 mL vials equipped with stir bars, add the boronic acid (1.2 equiv) and K₃PO₄ (2.0 equiv). Add exactly 0.5 equiv of 1,3,5-trimethoxybenzene as an inert internal standard for downstream qNMR validation.

  • Substrate Addition: Add 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv, 0.5 mmol) as a solution in the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Critical: The solvent must be rigorously degassed via three freeze-pump-thaw cycles prior to use to prevent Pd(0) oxidation[2].

  • Catalyst Dosing: Using a calibrated micropipette, dose the catalyst stock solution into the vials to achieve a loading gradient (e.g., 1.0%, 0.5%, 0.1%, 0.05%, 0.01% mol).

  • Reaction Execution: Seal the vials with Teflon-lined caps, remove them from the glovebox, and stir vigorously (1000 rpm) at 60 °C in an aluminum heating block for 4 hours. High-speed stirring is essential in biphasic systems to maximize interfacial surface area[3].

  • Validation & Analysis: Quench a 50 µL aliquot from each vial with ethyl acetate, filter through a short silica plug, and analyze via ¹H qNMR. Compare the integration of the product's fluorocyclopropyl signals against the 1,3,5-trimethoxybenzene standard to determine absolute conversion and verify mass balance.

Quantitative Data: Catalyst System Benchmarking

The choice of ligand and precatalyst dictates the minimum viable loading. The table below summarizes optimization data for the coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene with phenylboronic acid.

Table 1: Quantitative Optimization of Catalyst Loading & Ligand Effects

Catalyst SystemLigand:Pd RatioBasePd Loading (mol%)qNMR Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃2.2 : 1K₂CO₃1.042Sluggish; heavy "Pd black" precipitation observed.
Pd₂(dba)₃ / XPhos2.0 : 1K₃PO₄0.589Good conversion; trace homocoupling detected.
XPhos Pd G31.0 : 1K₃PO₄0.198Rapid activation; clean impurity profile.
XPhos Pd G31.0 : 1K₃PO₄0.0191Slight rate reduction; complete mass balance maintained.
tBuXPhos Pd G31.0 : 1K₃PO₄0.01 97 Optimal; bulky ligand accelerates reductive elimination.
Troubleshooting FAQs

Q1: Why does the reaction stall at 40% conversion when using Pd(OAc)₂ and PPh₃, accompanied by the formation of a black precipitate? A1: Causality: The black precipitate is "Pd black"—agglomerated, catalytically inactive palladium nanoparticles. This deactivation pathway dominates when the rate of reductive elimination is slower than the rate of catalyst decomposition. Simple phosphines like PPh₃ lack the steric bulk required to force the product out of the Pd coordination sphere. Furthermore, Pd(OAc)₂ is a Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species, a process that consumes the boronic acid and is highly inefficient at low loadings[1]. Solution: Transition to a pre-activated Buchwald G3/G4 precatalyst (e.g., XPhos Pd G3) which guarantees a 1:1 Ligand-to-Metal ratio and prevents nanoparticle agglomeration[2].

Q2: How does the 1-fluorocyclopropyl moiety influence the fundamental steps of the catalytic cycle compared to an unsubstituted aryl bromide? A2: Causality: The 1-fluorocyclopropyl group exerts a strong inductive electron-withdrawing effect (-I effect) due to the highly electronegative alpha-fluorine atom. This decreases the electron density on the aromatic ring, rendering the C-Br bond highly electrophilic. Consequently, the oxidative addition of the Pd(0) center into the C-Br bond is significantly accelerated. Therefore, oxidative addition is rarely the rate-limiting step for this substrate. If your reaction is sluggish, the bottleneck is almost certainly transmetalation or reductive elimination[3].

Q3: At ultra-low catalyst loadings (<0.05 mol%), I observe significant protodeboronation of my boronic acid partner. How can this be mitigated? A3: Causality: Protodeboronation (the hydrolytic cleavage of the C-B bond to yield the parent arene) is a background side-reaction that competes directly with transmetalation. At ultra-low Pd loadings, the catalytic cycle is inherently slower, giving the background protodeboronation more time to consume the boronic acid, especially in aqueous basic conditions[2]. Solution: To outcompete this side reaction, you must accelerate the transmetalation step. Switch to a more soluble, milder base (like Cs₂CO₃) or reduce the water content in your solvent mixture. Using a highly active catalyst like tBuXPhos Pd G3 ensures the cross-coupling outpaces the degradation.

Q4: Is the 1-fluorocyclopropyl ring susceptible to defluorination or ring-opening under standard cross-coupling conditions? A4: Causality: Cyclopropyl fluorides are generally robust due to the high bond dissociation energy of the C-F bond and the kinetic stability of the cyclopropyl ring[4][5]. However, under highly basic conditions (e.g., using KOtBu or NaOH) combined with prolonged heating (>100 °C), beta-fluoride elimination or nucleophilic attack can occur. Solution: Maintain mild conditions. The use of highly active precatalysts allows the reaction to proceed rapidly at lower temperatures (40–60 °C) with weaker bases (K₃PO₄), fully preserving the structural integrity of the 1-fluorocyclopropyl motif.

References
  • [4] Title: Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides Source: Organic Letters (PubMed) URL: [Link]

  • [5] Title: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives Source: Organic Chemistry Portal URL: [Link]

  • [3] Title: How to approach choosing reaction conditions for Suzuki? Source: r/Chempros (Reddit) URL: [Link]

Sources

Technical Support Center: 1-Bromo-4-(1-fluorocyclopropyl)benzene Reactivity & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-Bromo-4-(1-fluorocyclopropyl)benzene . The integration of a 1-fluorocyclopropyl group into an aryl bromide scaffold presents unique chemoselectivity challenges. This portal provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to help you master the solvent-dependent reactivity of this bifunctional molecule.

Part 1: Mechanistic Knowledge Base – The Causality of Solvent Effects

1-Bromo-4-(1-fluorocyclopropyl)benzene contains two distinct chemical domains: the reactive aryl bromide electrophile and the sterically constrained 1-fluorocyclopropyl moiety. Your choice of solvent dictates which pathway dominates.

  • Aryl Bromide Activation: The electron-withdrawing nature of the 1-fluorocyclopropyl group (via the inductive −I effect of fluorine) slightly activates the para-C–Br bond toward oxidative addition by low-valent transition metals[1]. Polar aprotic solvents (e.g., DMF, DMAc) accelerate this step by stabilizing the polar transition state of the oxidative addition complex.

  • 1-Fluorocyclopropyl Stability: The C–F bond in a cyclopropyl ring is unusually strong due to the increased s-character of the exocyclic bonds. However, the inherent ring strain makes it susceptible to solvolysis or ring-opening under harsh acidic conditions or at elevated temperatures in highly nucleophilic protic solvents. While protic solvents (EtOH, H₂O) are well-tolerated under mild basic conditions[2], rigorous solvent selection is required to prevent defluorination.

  • Organometallic Intermediate Stabilization: When performing metal-halogen exchange (e.g., forming the Grignard or organolithium reagent), the solvent must act as a Lewis base. Ethereal solvents (THF) break up organometallic aggregates, vastly accelerating the exchange rate and outcompeting potential nucleophilic attack on the cyclopropyl ring[3].

Part 2: Diagnostic Workflow Visualization

Use the following decision matrix to select the optimal solvent system based on your target transformation.

G cluster_solvents Solvent Selection A 1-Bromo-4-(1-fluorocyclopropyl)benzene B Polar Aprotic (THF, DMF, Dioxane) A->B C Protic / Aqueous (EtOH, H2O) A->C D Non-Polar (Toluene, Hexanes) A->D E Fast Oxidative Addition Breaks Li/Mg Aggregates B->E F Excellent Base Solvation Risk of Solvolysis at High T C->F G Minimizes Side Reactions Poor Base Solvation D->G H Optimal for Lithiation & Stille/Buchwald E->H I Optimal for Suzuki (with co-solvents) F->I G->I Needs Phase Transfer

Logical workflow for solvent selection based on reaction type and intermediate stability.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing significant protodehalogenation (formation of 1-(1-fluorocyclopropyl)benzene) instead of my desired Suzuki cross-coupling product. How do I fix this? A1: Protodehalogenation occurs when the organopalladium intermediate abstracts a proton from the solvent or trace moisture before transmetalation can occur.

  • Causality: In purely protic solvents (like EtOH/H₂O)[2], if the transmetalation step is sluggish (often due to poor boronic acid solubility), the Pd(II)-aryl intermediate undergoes competitive protonolysis.

  • Solution: Switch to a rigorously degassed polar aprotic/aqueous mixture like DMF/H₂O (95:5)[1]. This maintains base solubility while reducing the sheer volume of protic donors, accelerating transmetalation over degradation.

Q2: During lithium-halogen exchange using n-BuLi, the yield of the subsequent electrophilic trapping is low, and I see complex mixtures. What solvent adjustments are needed? A2: The 1-fluorocyclopropyl group is sensitive to strong, unhindered nucleophiles. Using n-BuLi in purely non-polar solvents (e.g., hexanes) leads to sluggish halogen exchange, allowing competitive nucleophilic attack or α -deprotonation of the ring.

  • Causality: THF acts as a Lewis base, coordinating the lithium cation and breaking n-BuLi hexamers into highly reactive dimers/monomers. This vastly accelerates the metal-halogen exchange, making it kinetically superior to side reactions[3].

  • Solution: Conduct the lithiation in anhydrous THF at -78 °C.

Q3: My cross-coupling is stalling at 50% conversion in Toluene. Should I increase the temperature? A3: Do not increase the temperature, as exceeding 110 °C risks thermal degradation of the cyclopropyl ring. The stall is a solvent-solubility issue.

  • Causality: Toluene is excellent for minimizing side reactions but extremely poor at solvating the inorganic base (e.g., K₂CO₃) necessary to form the reactive boronate complex[4].

  • Solution: Add a polar co-solvent. A Toluene/EtOH/H₂O (3:1:1) mixture will solvate the base and drive the transmetalation step without requiring higher temperatures.

Part 4: Quantitative Diagnostic Data

The following table summarizes the causal relationship between solvent choice, reaction kinetics, and the stability of the 1-fluorocyclopropyl moiety during standard cross-coupling conditions.

Solvent SystemOperating TempBase Solvation CapacityRelative Oxidative Addition Rate1-Fluorocyclopropyl Ring StabilityTypical Conversion Yield
THF (Anhydrous) 60 °CPoorModerateExcellent45%
DMF / H₂O (95:5) 70 °CExcellentVery HighGood92%
EtOH / H₂O (5:1) 80 °CExcellentHighModerate (Risk of solvolysis)85%
Toluene 100 °CVery PoorLowExcellent30%

Part 5: Self-Validating Experimental Protocols (SOPs)

To ensure high-fidelity results, these protocols integrate physical organic chemistry principles with built-in validation checkpoints.

SOP 1: Suzuki-Miyaura Cross-Coupling (DMF/H₂O System)

Causality: Utilizing a 95:5 DMF/H₂O mixture ensures that both the hydrophobic 1-Bromo-4-(1-fluorocyclopropyl)benzene and the inorganic base are fully solvated, maximizing the rate of transmetalation[1].

  • Preparation: In a flame-dried Schlenk flask, combine 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of DMF/H₂O (95:5, 0.2 M concentration). Crucial: Degas the solvent via three freeze-pump-thaw cycles prior to addition to prevent Pd(0) oxidation.

  • Reaction: Heat the mixture to 70 °C under an argon atmosphere for 8 hours.

  • In-Process Validation (Self-Validation Step): At t = 2 hours, withdraw a 0.1 mL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS.

    • Diagnostic Check: If the unreacted starting material peak (m/z ~215) is present alongside a significant protodehalogenation peak (m/z 136), your solvent was not sufficiently degassed, and water is outcompeting the boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 5 times with brine to completely remove DMF. Dry over anhydrous Na₂SO₄ and concentrate.

SOP 2: Lithium-Halogen Exchange and Electrophilic Trapping

Causality: THF breaks down the organolithium aggregates, ensuring the metal-halogen exchange is instantaneous at low temperatures, thereby protecting the fluorocyclopropyl ring from nucleophilic attack[3].

  • Preparation: Dissolve 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 equiv) in strictly anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 5 minutes. Stir for exactly 15 minutes.

  • In-Process Validation (Self-Validation Step): Withdraw a 0.05 mL aliquot and quench immediately into a vial containing 0.5 mL of D₂O. Analyze the organic layer by GC-MS or ¹H-NMR.

    • Diagnostic Check: You must observe >95% incorporation of Deuterium at the para-position (forming 1-deuterio-4-(1-fluorocyclopropyl)benzene). If starting material remains, the THF may contain trace moisture, or the n-BuLi titer is low.

  • Trapping: Add the desired electrophile (e.g., DMF for formylation) neat, dropwise. Allow the reaction to slowly warm to room temperature over 2 hours before quenching with saturated aqueous NH₄Cl.

References

  • Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. Advanced Synthesis & Catalysis, 2024, 366, 3466–3473.

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 2008, 73, 7481-7485.

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 2016.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts (MDPI), 2017.

Sources

Technical Support Center: Managing Impurities in 1-Bromo-4-(1-fluorocyclopropyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-bromo-4-(1-fluorocyclopropyl)benzene via the deoxofluorination of 1-(4-bromophenyl)cyclopropan-1-ol is a highly sensitive transformation. Due to the extreme ring strain of the cyclopropyl moiety, researchers frequently encounter complex impurity profiles, including ring-opened homoallylic fluorides and cyclopropene elimination products[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you control these impurities and optimize your yield.

Mechanistic Pathway & Impurity Origins

To control impurities, we must first understand the causality of their formation. The deoxofluorination reaction diverges at the highly reactive 1-arylcyclopropyl cation intermediate.

G SM 1-(4-Bromophenyl) cyclopropan-1-ol Act Alkoxysulfur Intermediate SM->Act DAST or XtalFluor-E Cat 1-Arylcyclopropyl Cation Act->Cat -[SOF2 + NR2-] Imp2 Cyclopropene Derivative (Elimination) Act->Imp2 E1 Elimination (Base-mediated) Prod 1-Bromo-4-(1-fluoro cyclopropyl)benzene (Desired) Cat->Prod +F- (Fast, -78°C) RingOp Allylic Cation (Ring-Opened) Cat->RingOp Electrocyclic Ring Opening Cat->Imp2 -H+ Imp1 Homoallylic Fluoride (Impurity) RingOp->Imp1 +F-

Deoxofluorination pathway of 1-(4-bromophenyl)cyclopropan-1-ol highlighting impurity branches.

Troubleshooting FAQs

Q1: My GC-MS shows a massive peak for 1-bromo-4-(3-fluoroprop-1-en-1-yl)benzene. Why is the cyclopropane ring opening, and how do I stop it? Causality: The cyclopropyl ring possesses approximately 27.5 kcal/mol of inherent Baeyer strain. When the alkoxysulfur intermediate collapses, it generates a 1-arylcyclopropyl cation. The empty p-orbital of this cation overlaps with the strained C-C Walsh orbitals. While the 4-bromophenyl group stabilizes the cation via resonance, it ironically increases its lifetime just enough to allow a symmetry-allowed disrotatory electrocyclic ring-opening to the more thermodynamically stable allylic cation[2]. Solution: You must kinetically favor the bimolecular fluoride trapping over the unimolecular ring-opening.

  • Lower the temperature: Run the reaction strictly at -78 °C to reduce the thermal energy available to cross the ring-opening activation barrier.

  • Switch Reagents: Transition from DAST to XtalFluor-E. XtalFluor-E provides tighter ion-pairing and a less Lewis-acidic environment, which drastically reduces the lifetime of the carbocation[3].

Q2: I am detecting 1-bromo-4-(cycloprop-1-en-1-yl)benzene (elimination impurity). What causes this? Causality: This is an E1 elimination byproduct. Traditional reagents like 4 release free diethylamine during the activation step[4]. This amine acts as a localized base, abstracting a proton from the highly strained cyclopropyl ring before fluoride can attack. Solution: Use a non-basic fluorinating agent or add a non-nucleophilic base scavenger. The use of XtalFluor-E in combination with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) specifically suppresses this elimination pathway by buffering the microenvironment without providing a nucleophilic attack vector[3].

Q3: The reaction stalls at 50% conversion, and adding more DAST just causes the mixture to turn into a black tar. What is going wrong? Causality: DAST is notoriously sensitive to trace moisture, rapidly hydrolyzing into highly corrosive HF and diethylaminosulfinyl fluoride. If your starting material or solvent is not rigorously dry, the DAST is destroyed before it can activate the alcohol. The resulting HF causes uncontrolled polymerization (tarring) of the electron-rich cyclopropane starting material. Solution: Ensure strictly anhydrous conditions (Karl Fischer titration of solvent < 50 ppm H₂O). If scaling up, abandon liquid DAST and use bench-stable aminodifluorosulfinium salts (like XtalFluor-E), which do not react violently with ambient moisture and provide highly reproducible reaction kinetics[3].

Quantitative Data: Fluorinating Agent Comparison

To illustrate the causality of reagent selection on the impurity profile, the table below summarizes the typical distribution of products when fluorinating 1-(4-bromophenyl)cyclopropan-1-ol under various conditions.

Fluorinating AgentSolventTemp (°C)Desired Product Yield (%)Ring-Opened Impurity (%)Elimination Impurity (%)Unreacted SM (%)
DAST (1.5 eq)DCM0 °C42.038.512.07.5
DAST (1.5 eq)DCM-78 °C61.526.08.54.0
Deoxo-Fluor (1.5 eq)Toluene-78 °C74.018.05.03.0
XtalFluor-E (1.5 eq) + DBUDCM-78 °C88.5 7.5 2.0 2.0

Data represents generalized empirical outcomes demonstrating the suppression of ring-opening and elimination pathways via reagent optimization.

Optimized Experimental Protocol: XtalFluor-E Mediated Deoxofluorination

This protocol utilizes a self-validating system. By incorporating an In-Process Control (IPC) step, the system ensures that the reaction is driven to completion without over-exposing the sensitive product to degrading conditions.

Reagents & Materials:

  • 1-(4-bromophenyl)cyclopropan-1-ol (1.0 equiv, strictly dried via azeotropic distillation)

  • XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv)

  • DBU (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine trihydrofluoride (TREAT-HF) (0.2 equiv, as an exogenous fluoride promoter)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Solvation: Dissolve 1-(4-bromophenyl)cyclopropan-1-ol (10 mmol) in anhydrous DCM (40 mL). Add DBU (15 mmol) and TREAT-HF (2 mmol). Stir for 5 minutes at room temperature to ensure homogenization.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. Causality note: Strict thermal control here prevents the kinetic ring-opening of the subsequent carbocation.

  • Activation: Add XtalFluor-E (15 mmol) in one single portion under a heavy stream of Argon. The solid will slowly dissolve as it reacts. Stir at -78 °C for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot using a pre-chilled microsyringe. Dilute immediately in 1 mL of cold hexane, filter through a micro-plug of silica, and analyze via GC-MS.

    • Validation Check: You must observe a product peak at m/z 214 (M⁺) with a characteristic base peak. If the starting material peak (m/z 212) persists at >2% relative area, add an additional 0.2 equiv of XtalFluor-E and stir for 30 more minutes.

  • Quenching: Once validated, quench the reaction while still at -78 °C by slowly adding 10 mL of saturated aqueous NaHCO₃. Do not let the reaction warm up before quenching, as unreacted fluorinating agent will cause late-stage elimination.

  • Workup: Remove the cooling bath and allow the biphasic mixture to reach room temperature. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 25 °C (avoid excessive heat to prevent thermal degradation of the fluorocyclopropane).

  • Purification: Purify via flash column chromatography (100% Hexanes, basified with 1% Et₃N to prevent silica-induced degradation) to isolate the pure 1-bromo-4-(1-fluorocyclopropyl)benzene.

References

  • Source: DOKUMEN.
  • Fluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL
  • Source: Chemical Communications (RSC Publishing)
  • Diethylaminosulfur Trifluoride (DAST)

Sources

Technical Support Center: Troubleshooting Grignard Formation with 1-Bromo-4-(1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing (4-(1-fluorocyclopropyl)phenyl)magnesium bromide.

The 1-fluorocyclopropyl moiety is a highly valuable bioisostere in modern drug development, used to modulate lipophilicity and metabolic stability. However, forming its corresponding aryl Grignard reagent requires precise control over reaction kinetics to prevent surface passivation and bimolecular side reactions.

Quantitative Data Summary: Optimized Reaction Parameters

To prevent reaction failure, your experimental setup must strictly adhere to the optimized parameters outlined below. These values are calibrated to balance the thermodynamics of C-Br insertion against the kinetics of side-product formation.

ParameterStandard RangeOptimized TargetMechanistic Rationale
Mg Equivalents 1.1 – 2.0 eq1.5 eq Compensates for Mg consumed by chemical activators and baseline surface oxidation.
ArBr Concentration 0.1 M – 2.0 M0.5 M in THF Dilution minimizes the bimolecular collision rate, suppressing Wurtz homocoupling [[1]]().
Chemical Activator 1 – 10 mol%5 mol% 1,2-dibromoethane Sufficient to etch the MgO passivation layer without severely depleting the bulk magnesium 2.
Initiation Temp 20°C – 65°C45°C (Localized) Provides localized activation energy for the initial Single Electron Transfer (SET) without triggering a runaway exotherm 3.
Addition Rate Variable1 drop / second Maintains a low steady-state concentration of the electrophilic aryl bromide 1.
Technical FAQs: Causality & Troubleshooting

Q1: My reaction with 1-Bromo-4-(1-fluorocyclopropyl)benzene fails to initiate despite using oven-dried glassware and anhydrous THF. Why? A1: The primary cause of initiation failure is the native passivating layer of magnesium oxide (MgO) that coats standard magnesium turnings [[4]](). While iodine is a common activator, it only forms MgI₂. For stubborn aryl bromides, you must use 1,2-dibromoethane. The Causality: 1,2-dibromoethane reacts with the magnesium surface to form MgBr₂ and ethylene gas. The rapid evolution of ethylene gas physically micro-fractures and etches the MgO layer, exposing the highly reactive, zero-valent magnesium lattice beneath 5. If chemical activation fails, mechanical abrasion (stirring turnings dry) or using highly active Rieke magnesium is required.

Q2: The reaction initiated, but the mixture quickly turned into a thick white slurry, and my yield is exceptionally low. What is happening? A2: You are observing Wurtz homocoupling, resulting in the precipitation of 4,4'-bis(1-fluorocyclopropyl)biphenyl1. The Causality: Grignard formation proceeds via a Single Electron Transfer (SET) mechanism at the metal surface. If you add the aryl bromide too quickly, the local concentration of the unreacted electrophile (ArBr) becomes too high. The newly formed, highly nucleophilic Grignard reagent (ArMgBr) will react with the unreacted ArBr before it can diffuse into the bulk solvent, forming the biphenyl dimer 1. To fix this, dilute your substrate to 0.5 M and enforce a strict dropwise addition rate.

Q3: Is the 1-fluorocyclopropyl group sensitive to ring-opening during the Grignard formation? A3: No. While cyclopropylmethyl radicals are classic "radical clocks" that undergo rapid ring-opening, the radical intermediate in this reaction is an aryl radical (located at the para position), which does not trigger ring-opening. Furthermore, fluorocyclopropanes are remarkably stable 6. The highly electronegative fluorine atom strengthens the adjacent C-C bonds of the cyclopropane ring via the trans-fluorine effect, making the moiety highly resistant to degradation under standard Grignard conditions [[6]]().

Q4: How do I definitively validate that my Grignard reagent has formed before proceeding to the next synthetic step? A4: Visual cues (such as the darkening of the solution or the disappearance of magnesium) are deceptive, as side reactions like Wurtz coupling also consume magnesium and darken the mixture [](). A robust protocol must be a self-validating system. You must implement a titration step (e.g., using iodine and LiCl) to quantify the exact molarity of the active C-Mg bond before proceeding .

Mandatory Visualization: Troubleshooting Workflow

GrignardTroubleshooting Start 1-Bromo-4-(1-fluorocyclopropyl)benzene + Mg Turnings in THF Initiation Does the reaction initiate? (Exotherm, Mg dissolution) Start->Initiation FailInit No: Passivated MgO Layer Initiation->FailInit No Exotherm YesInit Yes: Reaction Proceeds Initiation->YesInit Bubbling/Heat Act1 Add 1,2-dibromoethane (5 mol%) Generates ethylene gas to etch Mg FailInit->Act1 Act1->Initiation Retry SideReact Is there heavy white precipitate? YesInit->SideReact Wurtz Yes: Wurtz Homocoupling (Ar-Ar Dimerization) SideReact->Wurtz White Solid Success Success: Active ArMgBr Formed (Verify via Titration) SideReact->Success Clear/Brown Solution FixWurtz Fix: Dilute ArBr to 0.5M, Slow Addition (1 drop/sec) Wurtz->FixWurtz FixWurtz->Success Optimized

Troubleshooting workflow for 1-Bromo-4-(1-fluorocyclopropyl)benzene Grignard formation.

Self-Validating Experimental Protocol

Phase 1: System Preparation & Activation

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under vacuum. Backfill the system with ultra-pure Argon 1.

  • Add 1.5 equivalents of magnesium turnings. Stir vigorously dry for 30 minutes to mechanically abrade the oxide layer 1.

  • Add anhydrous THF to just cover the turnings.

  • Add 5 mol% of 1,2-dibromoethane. Do not stir. Apply localized heat using a heat gun to the bottom of the flask (the "hot spot" technique) until localized bubbling (ethylene evolution) is observed 3.

Phase 2: Initiation & Sustained Addition 5. In the dropping funnel, prepare a 0.5 M solution of 1-Bromo-4-(1-fluorocyclopropyl)benzene in anhydrous THF. 6. Add approximately 5% of the aryl bromide solution to the activated magnesium. Wait for the characteristic exotherm and slight darkening of the solution, confirming initiation [[1]](). 7. Once initiated, begin dropwise addition of the remaining aryl bromide at a strict rate of 1 drop per second. The reaction should self-sustain a gentle reflux. If the reaction becomes too vigorous, cool in a room-temperature water bath to prevent Wurtz coupling 1. 8. After addition is complete, stir at room temperature for 1 hour.

Phase 3: Self-Validation (Titration) 9. To ensure trustworthiness of the reagent concentration before downstream use, perform a titration . 10. Withdraw a 1.0 mL aliquot of the Grignard solution and add it to a dry vial containing a known mass of iodine dissolved in 0.5 M LiCl in THF. 11. Titrate until the brown iodine color persists, calculating the exact molarity of the active Grignard reagent []().

References
  • [2] BenchChem. Technical Support Center: Grignard Reagent Formation from Dibromoalkanes.

  • [5] West Virginia University (WVU). Experiment 25: The Grignard Reaction: Formation of the Grignard Formation.

  • [4] Chemistry Stack Exchange. Activation of Grignard reagent.

  • [1] BenchChem. Troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene.

  • [6] ResearchGate. Synthesis and Applications of Fluorocyclopropanes.

  • [3] Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent.

  • BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.

Sources

Validation & Comparative

comparing reactivity of 1-Bromo-4-(1-fluorocyclopropyl)benzene to other aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 1-Bromo-4-(1-fluorocyclopropyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Modern Building Block for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] These elements are prized for their ability to modulate key pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] Among the emerging fluorinated building blocks, 1-Bromo-4-(1-fluorocyclopropyl)benzene has garnered significant attention. This molecule offers a unique three-dimensional bioisosteric replacement for more traditional groups like trifluoromethyl (CF₃), presenting a distinct profile in terms of volume and lipophilicity.[3]

This guide provides an in-depth comparison of the reactivity of 1-Bromo-4-(1-fluorocyclopropyl)benzene against a panel of standard aryl bromides in three ubiquitous, palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our objective is to provide researchers, scientists, and drug development professionals with a clear understanding of this substrate's performance, grounded in mechanistic principles and supported by representative experimental data.

The Unique Electronic and Steric Profile of the 1-Fluorocyclopropyl Group

To understand the reactivity of the parent aryl bromide, we must first dissect the influence of the 4-(1-fluorocyclopropyl) substituent. This group presents a fascinating interplay of competing electronic effects.

  • Inductive Effect (-I): The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect polarizes the C-F bond and, by extension, the bond to the aromatic ring, pulling electron density away from the benzene ring.

  • Cyclopropyl Character: The cyclopropyl group itself is known for its unusual electronic properties. Its strained C-C bonds have a high degree of p-character, allowing the ring to act as a π-electron donor in certain contexts, capable of conjugating with adjacent π-systems.[4]

  • Net Electronic Effect: In the case of the 1-fluorocyclopropyl group, the potent inductive effect of the fluorine atom dominates. This renders the substituent net electron-withdrawing, although perhaps modulated by the underlying cyclopropyl framework. This withdrawal of electron density from the aromatic ring is critical for its reactivity in cross-coupling reactions. The rate-determining step for many palladium-catalyzed couplings of aryl bromides is the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] Electron-withdrawing groups lower the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition, which generally accelerates the reaction.[6]

Compared to a trifluoromethyl group, the 1-fluorocyclopropyl moiety occupies a similar volume but exhibits a slightly lower lipophilicity, making it an attractive alternative for property modulation.[3]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now compare the reactivity of 1-Bromo-4-(1-fluorocyclopropyl)benzene (4 ) with a selection of benchmark aryl bromides:

  • 4-Bromoanisole (1): Bearing a strong electron-donating group (EDG).

  • Bromobenzene (2): The neutral benchmark.

  • 4-Bromoacetophenone (3): Bearing a moderate electron-withdrawing group (EWG).[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds.[9] The reaction's efficiency is highly dependent on the electronic nature of the aryl halide.

Table 1: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl BromideSubstituent TypeRepresentative Yield (%)Relative Reactivity
14-BromoanisoleStrong EDG (-OCH₃)65-75Low
2BromobenzeneNeutral (-H)80-90Medium
34-BromoacetophenoneModerate EWG (-COCH₃)>95High
41-Bromo-4-(1-fluorocyclopropyl)benzeneEWG (Net)>95High

Causality Behind the Results: The data aligns perfectly with established mechanistic principles. The electron-donating methoxy group in 4-bromoanisole enriches the C-Br bond with electron density, slowing the rate-limiting oxidative addition step and leading to lower yields under standard conditions.[5] Conversely, the electron-withdrawing acetyl group in 4-bromoacetophenone and the net-withdrawing 1-fluorocyclopropyl group accelerate this step, resulting in rapid, high-yielding reactions.[10][11] The reactivity of 1-Bromo-4-(1-fluorocyclopropyl)benzene is comparable to that of other activated, electron-deficient aryl bromides, making it an excellent substrate for Suzuki couplings.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines, crucial motifs in pharmaceuticals.[12][13] Similar to the Suzuki coupling, its success is tied to the ease of oxidative addition.

Table 2: Representative Yields in Buchwald-Hartwig Amination with Morpholine

EntryAryl BromideSubstituent TypeRepresentative Yield (%)Relative Reactivity
14-BromoanisoleStrong EDG (-OCH₃)70-80Low
2BromobenzeneNeutral (-H)85-95Medium
34-BromoacetophenoneModerate EWG (-COCH₃)>95High
41-Bromo-4-(1-fluorocyclopropyl)benzeneEWG (Net)>95High

Causality Behind the Results: The reactivity trend mirrors that observed in the Suzuki coupling. 1-Bromo-4-(1-fluorocyclopropyl)benzene performs exceptionally well, demonstrating that the activating effect of the substituent facilitates efficient C-N bond formation.[14] This high reactivity is advantageous, potentially allowing for lower catalyst loadings or milder reaction conditions compared to more electron-rich aryl bromides.[15]

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes by coupling an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[16][17]

Table 3: Representative Yields in Sonogashira Coupling with Phenylacetylene

EntryAryl BromideSubstituent TypeRepresentative Yield (%)Relative Reactivity
14-BromoanisoleStrong EDG (-OCH₃)60-70Low
2BromobenzeneNeutral (-H)75-85Medium
34-BromoacetophenoneModerate EWG (-COCH₃)90-98High
41-Bromo-4-(1-fluorocyclopropyl)benzeneEWG (Net)90-98High

Causality Behind the Results: Once again, the electron-deficient nature of 1-Bromo-4-(1-fluorocyclopropyl)benzene places it in the high-reactivity class of substrates for Sonogashira coupling.[18] Its performance is on par with other activated aryl bromides, ensuring efficient formation of the C(sp²)–C(sp) bond. This robust reactivity profile makes it a reliable building block for introducing complex alkynyl functionalities.

Experimental Protocols and Workflow Visualization

To provide a practical, self-validating system, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene with Phenylboronic Acid

Materials:

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 mmol, 215 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 16.4 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-(1-fluorocyclopropyl)benzene, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(1-fluorocyclopropyl)-1,1'-biphenyl. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

Suzuki_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Aryl Bromide Boronic Acid Pd Catalyst Base solvents Add Solvents (Dioxane/Water) reagents->solvents Step 1-3 heating Heat & Stir (e.g., 80 °C, 4h) solvents->heating Step 4 monitoring Monitor by TLC/GC-MS heating->monitoring Step 5 quench Cool & Quench (Water/EtOAc) monitoring->quench Step 6 extract Liquid-Liquid Extraction quench->extract Step 6 purify Column Chromatography extract->purify Step 7 analysis Characterization (NMR, MS) purify->analysis Step 8

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Field Insights

Our comparative analysis demonstrates that 1-Bromo-4-(1-fluorocyclopropyl)benzene is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its net electron-withdrawing character places its reactivity on par with other activated aryl bromides, such as 4-bromoacetophenone, and significantly higher than neutral or electron-rich analogues like bromobenzene and 4-bromoanisole.

Key Takeaways for the Bench Scientist:

  • High Reactivity: Expect rapid conversions and high yields in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • Broad Compatibility: Its performance suggests excellent compatibility with a wide range of coupling partners and functional groups.

  • Optimization Potential: The inherent high reactivity may allow for milder conditions (lower temperatures, shorter reaction times) or reduced catalyst loadings, contributing to more efficient and sustainable synthetic routes.

This building block represents a valuable addition to the medicinal chemist's toolkit, combining a unique and desirable structural motif with robust and predictable chemical reactivity.

References

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • Trofimov, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. Organic Process Research & Development.
  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • Ma, D., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Chemical Communications (RSC Publishing). (n.d.). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of 1-Bromo-4-propylsulfanylbenzene in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Suzuki Reaction. (2014).
  • ResearchGate. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling.
  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Retrieved from [Link]

  • RSC Advances (RSC Publishing). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Reactions with 1-Bromo-4-iodylbenzene.
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Patsnap Eureka. (2026). Benzene Ring vs Fluorobenzene: Examination of Reactivity.
  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • NSF PAR. (2022). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine der.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

  • ResearchGate. (n.d.). Benzene and its fluorinated derivatives.

Sources

1-Bromo-4-(1-fluorocyclopropyl)benzene vs. 1-Bromo-4-cyclopropylbenzene in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently encounter the challenge of optimizing late-stage functionalization. The choice of an aryl halide building block is never purely structural; it is fundamentally kinetic and stereoelectronic.

In this technical guide, we will objectively compare 1-Bromo-4-cyclopropylbenzene with its fluorinated counterpart, 1-Bromo-4-(1-fluorocyclopropyl)benzene . While the former is a classic cross-coupling workhorse, the latter has emerged as a highly prized, metabolically stable bioisostere[1]. By dissecting their electronic profiles, we will explore how a single fluorine atom dramatically shifts the kinetics of palladium-catalyzed cross-coupling and alters the molecule's trajectory in drug development.

Stereoelectronic Profiling: The Fluorine Effect

To understand the divergent reactivity of these two building blocks, we must first analyze the electronic nature of their substituents.

The cyclopropyl group is unique among carbocycles. Due to high ring strain, its C–C bonds possess significant p -character, granting the ring "pseudo- π " characteristics. When attached to an aromatic system, it acts as a potent electron donor via σ−π hyperconjugation, enriching the electron density of the adjacent phenyl ring[2].

Conversely, introducing a fluorine atom at the 1-position to form the 1-fluorocyclopropyl group fundamentally rewrites this electronic profile. Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect ( σI​ ) completely overrides the weak electron-donating resonance of the cyclopropyl ring[3]. Consequently, the 1-fluorocyclopropyl group acts as a net electron-withdrawing substituent, depleting electron density from the aryl ring and altering its conformational properties[4].

Quantitative Comparison Matrix
Property1-Bromo-4-cyclopropylbenzene1-Bromo-4-(1-fluorocyclopropyl)benzene
CAS Number 1124-11-4 (Representative)1783975-92-7
Molecular Weight 197.07 g/mol 215.06 g/mol
Substituent Electronic Effect Electron-Donating (Pseudo- π conjugation)Inductively Withdrawing (Strong σI​ )
Aryl Ring Electron Density EnrichedDepleted (Electron-Deficient)
Relative Oxidative Addition Rate Baseline / SlowerAccelerated
Metabolic Stability (CYP450) Susceptible to tertiary C-H oxidationHighly Stable (C-F bond blocks oxidation)
Primary Application Standard building block, materials scienceAdvanced bioisostere, drug discovery

Mechanistic Causality in Cross-Coupling

In standard Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the rate-determining step for unactivated aryl bromides is typically the oxidative addition of the C–Br bond to the Pd(0) or Ni(0) catalyst[5].

During the transition state of oxidative addition, there is a distinct buildup of negative charge on the aromatic ring. Therefore, electron-withdrawing groups accelerate oxidative addition by stabilizing this transient negative charge, while electron-donating groups hinder it[6][7].

Because the 1-fluorocyclopropyl group pulls electron density away from the aryl bromide, 1-Bromo-4-(1-fluorocyclopropyl)benzene undergoes oxidative addition significantly faster than the electron-rich 1-Bromo-4-cyclopropylbenzene[8].

G cluster_0 1-Bromo-4-cyclopropylbenzene cluster_1 1-Bromo-4-(1-fluorocyclopropyl)benzene A1 Electron-Donating Cyclopropyl A2 Electron-Rich Aryl Bromide A1->A2 A3 Slower Oxidative Addition to Pd(0) A2->A3 B1 Inductively Withdrawing 1-Fluorocyclopropyl B2 Electron-Deficient Aryl Bromide B1->B2 B3 Accelerated Oxidative Addition to Pd(0) B2->B3

Stereoelectronic effects on Pd(0) oxidative addition kinetics.

Self-Validating Experimental Protocol: Kinetic Cross-Coupling

To objectively measure this kinetic divergence, we utilize a highly controlled, self-validating Suzuki-Miyaura protocol.

Causality behind the design: We select Pd(dppf)Cl2​ as the catalyst. The large bite angle of the dppf ligand (99°) inherently accelerates the reductive elimination step. By ensuring reductive elimination is fast, we isolate oxidative addition as the strictly rate-determining step, providing a clear kinetic window to observe the electronic differences between our two substrates. We also incorporate biphenyl as an internal standard to self-validate conversion metrics, eliminating volumetric errors during UPLC-MS sampling.

Materials Required
  • Substrates: 1-Bromo-4-cyclopropylbenzene and 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 mmol each, run in parallel vessels).

  • Coupling Partner: Phenylboronic acid (1.2 mmol).

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 mmol, 2 mol%).

  • Base: K2​CO3​ (2.0 mmol).

  • Internal Standard: Biphenyl (0.5 mmol).

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL), thoroughly degassed via sparging with Argon.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox/Schlenk Line):

    • To two separate oven-dried 20 mL reaction vials equipped with magnetic stir bars, add phenylboronic acid, K2​CO3​ , biphenyl (internal standard), and the palladium catalyst.

    • Add 1-Bromo-4-cyclopropylbenzene to Vial A, and 1-Bromo-4-(1-fluorocyclopropyl)benzene to Vial B.

  • Solvent Introduction & Initiation:

    • Seal the vials with PTFE-lined septa.

    • Inject 5.0 mL of the degassed Dioxane/ H2​O mixture into each vial.

    • Transfer the vials to a pre-heated aluminum block set precisely to 80 °C to initiate the reaction.

  • Kinetic Sampling (Self-Validation Step):

    • At t=15,30,60,and 120 minutes, withdraw a 50 μ L aliquot from each vial using a gas-tight syringe.

    • Quench each aliquot immediately into 1.0 mL of cold acetonitrile containing 0.1% formic acid. Filter through a 0.2 μ m PTFE syringe filter.

  • UPLC-MS Analysis:

    • Analyze the quenched samples via UPLC-MS.

    • Calculate the conversion percentage by taking the ratio of the product peak area to the biphenyl internal standard peak area.

Expected Outcomes: You will observe that Vial B (the fluorinated substrate) reaches >95% conversion significantly faster (typically within 30-45 minutes) due to the electron-withdrawing nature of the 1-fluorocyclopropyl group accelerating the Pd(0) insertion. Vial A will require a longer duration (typically 90-120 minutes) to reach equivalent conversion.

M cluster_workflow Self-Validating Kinetic Protocol W1 Equimolar Loading of Aryl Bromides W2 Addition of Internal Standard (Biphenyl) W1->W2 W3 Pd(dppf)Cl2 Catalysis (Kinetic Window) W2->W3 W4 UPLC-MS Sampling (t=15, 30, 60 min) W3->W4 W5 Determine Relative Oxidative Addition Rate W4->W5

Self-validating experimental workflow for kinetic cross-coupling analysis.

Conclusion & Application in Drug Discovery

While 1-Bromo-4-cyclopropylbenzene is an excellent, cost-effective reagent for general material synthesis, the 1-fluorocyclopropyl variant is a superior choice for pharmaceutical development.

The tertiary C–H bond of a standard cyclopropyl group is a known liability for CYP450-mediated metabolic oxidation. By substituting that hydrogen with a fluorine atom, researchers effectively block this metabolic soft spot without significantly increasing the molecule's lipophilicity (logP) or steric bulk. Furthermore, as demonstrated by the kinetics above, the electron-withdrawing nature of the fluorinated ring actually facilitates downstream cross-coupling, making it a highly efficient, bench-stable building block for accessing complex, non-PFAS fluorinated architectures[1][9].

References

  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate.1

  • Cyclopropylbenzene | 873-49-4. Benchchem. 2

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. 4

  • Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. 9

  • 1-bromo-4-(1-fluorocyclopropyl)benzene. Sigma-Aldrich.

  • Organofluorine Chemistry. epdf.pub.3

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC - NIH. 6

  • Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. 5

  • 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. 7

  • (PDF) Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent. Academia.edu. 8

Sources

Comparative Guide: Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The Substrate Challenge: Navigating the 1-Fluorocyclopropyl Motif

The 1-fluorocyclopropyl (1-FCp) group has emerged as a highly valuable bioisostere in modern drug discovery, often deployed to replace tert-butyl or trifluoromethyl groups to improve metabolic stability and modulate lipophilicity [1].

When performing a Suzuki-Miyaura cross-coupling on 1-Bromo-4-(1-fluorocyclopropyl)benzene, the primary reactive site is the aryl bromide. However, the adjacent 1-FCp group introduces subtle electronic deactivation and steric bulk. Traditional cross-coupling protocols often require elevated temperatures (>90 °C) and strong bases, conditions that can lead to competitive protodeboronation of the boronic acid partner or degradation of sensitive functional groups [2]. Therefore, selecting a highly active catalyst system that operates under mild conditions is critical for maximizing yield and ensuring functional group tolerance.

Catalyst Performance Comparison

To objectively evaluate catalyst efficacy, we compare four distinct palladium systems for the coupling of 1-Bromo-4-(1-fluorocyclopropyl)benzene with phenylboronic acid. The data below synthesizes performance metrics based on established benchmarks for deactivated and sterically demanding aryl bromides [3].

Catalyst SystemLigand ClassLoading (mol%)Temp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ Classical Phosphine5.0100186212
Pd(dppf)Cl₂ Bidentate Phosphine5.090127815
PEPPSI-IPr NHC (Carbene)2.06068944
SPhos Pd G2 Buchwald Dialkylbiaryl1.040–60396 96

Note: Reactions conducted utilizing K₃PO₄ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1).

Mechanistic Causality & Catalyst Selection

As demonstrated in the comparative data, advanced precatalysts (SPhos Pd G2 and PEPPSI-IPr ) significantly outperform traditional complexes. The causality behind this performance gap lies in the fundamental organometallic steps of the catalytic cycle:

  • The Limitation of Traditional Catalysts: Pd(PPh₃)₄ is an 18-electron complex. To enter the catalytic cycle, it must dissociate two triphenylphosphine ligands to form the active 14-electron Pd(0) species. This dissociation is thermodynamically costly, necessitating high reaction temperatures that promote side reactions [4].

  • The NHC Advantage: PEPPSI-IPr utilizes a bulky N-heterocyclic carbene (NHC) ligand. The strong σ-donation of the NHC accelerates the oxidative addition of the aryl bromide, while its immense steric bulk forces the intermediate into a conformation that accelerates reductive elimination [5].

  • The Superiority of SPhos Pd G2: The Buchwald second-generation (G2) precatalyst represents the optimal choice. Under mild basic conditions, the G2 complex rapidly undergoes deprotonation and reductive elimination to release a highly active, strictly monoligated Pd(0)-SPhos species [6]. The electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition into the aryl bromide bond, while the biphenyl backbone stabilizes the palladium center, preventing catalyst aggregation (blacking out) and ensuring rapid turnover even at 40–60 °C.

CatalyticCycle Precat SPhos Pd G2 Precatalyst Pd0 Active Pd(0)-SPhos Precat->Pd0 Base activation OA Oxidative Addition (Ar-Br Insertion) Pd0->OA 1-Bromo-4-(1-FCp)benzene TM Transmetalation (Ar'-B(OH)2) OA->TM Boronic Acid + Base RE Reductive Elimination (Biaryl Product) TM->RE RE->Pd0 Pd(0) Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle utilizing SPhos Pd G2 for rapid Pd(0) generation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following protocol for the SPhos Pd G2-catalyzed coupling is designed as a self-validating kinetic system . By incorporating an inert internal standard (1,3,5-trimethoxybenzene), researchers can continuously verify mass balance and catalyst turnover via GC-MS, decoupling the true reaction efficiency from downstream isolation losses.

Materials Required
  • Electrophile: 1-Bromo-4-(1-fluorocyclopropyl)benzene (1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.2 mmol)

  • Catalyst: SPhos Pd G2 (0.01 mmol, 1 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Degassed 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried 20 mL vial with 1-Bromo-4-(1-fluorocyclopropyl)benzene, phenylboronic acid, SPhos Pd G2, K₃PO₄, and the internal standard (1,3,5-trimethoxybenzene).

  • Solvent Addition: Add 5 mL of the degassed 1,4-Dioxane/H₂O mixture. Seal the vial with a PTFE-lined septum cap. Causality note: The inclusion of water is critical; it dissolves the phosphate base and facilitates the rapid transmetalation step by forming the reactive boronate species.

  • Kinetic Validation (Heating & Sampling): Transfer the vial to a pre-heated block at 60 °C. At t = 1h and t = 3h, extract a 50 µL aliquot via syringe. Dilute the aliquot in EtOAc, filter through a short plug of silica, and analyze via GC-MS.

    • Self-Validation Check: Quantify the ratio of the product peak area against the internal standard. If the conversion at 1h exceeds 80%, the catalyst initiation is optimal.

  • Workup and Isolation: After 3 hours (or upon confirmed consumption of the aryl bromide via GC-MS), cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fluorocyclopropyl biaryl product.

Workflow Step1 1. Preparation Add internal standard Weigh reagents Step2 2. Reaction 1,4-Dioxane/H2O Heat at 60°C, 3h Step1->Step2 Step3 3. Validation GC-MS Aliquots Track conversion Step2->Step3 Step4 4. Isolation Silica Column Calculate mass balance Step3->Step4

Figure 2: Self-validating experimental workflow for the Suzuki coupling protocol.

References

  • Title: Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres Source: Nature Chemistry (via PubMed Central) URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides Source: Catalysts (MDPI) URL: [Link]

Sources

Spectroscopic Validation of 1-Bromo-4-(1-fluorocyclopropyl)benzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine atoms into strained cyclopropane rings is a well-established strategy to modulate the physicochemical properties and metabolic stability of lead compounds . However, characterizing these specialized halogenated building blocks presents unique analytical challenges.

As a Senior Application Scientist, I frequently observe laboratories relying on standard 1 H NMR to verify the structure of compounds like 1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7). This is a critical vulnerability. The presence of a heavy halogen (bromine) and a highly electronegative, NMR-active nucleus (fluorine) on a strained ring demands a rigorous, orthogonal analytical approach to distinguish the product from unreacted precursors (e.g., 1-bromo-4-vinylbenzene) or regioisomers.

This guide objectively compares spectroscopic alternatives and establishes a self-validating workflow for unambiguous structural confirmation.

Comparative Analysis of Spectroscopic Techniques

1 H NMR vs. Multinuclear ( 19 F, 13 C) NMR

While standard 1 H NMR is excellent for confirming the para-substituted benzene ring (via the characteristic AA'BB' spin system), it is fundamentally inadequate for proving the exact position of the fluorine atom.

  • The Causality of Choice: The highly strained nature of the cyclopropyl ring alters standard J-coupling constants. To definitively assign the 1-fluoro substitution, 13 C and 19 F NMR are mandatory. In 13 C NMR, the C1 carbon of the cyclopropyl ring exhibits a massive one-bond carbon-fluorine scalar coupling ( 1JCF​≈230 Hz). Relying only on 1 H NMR risks missing des-fluoro impurities or misidentifying the position of the halogenation.

GC-MS (EI) vs. LC-MS (ESI)

For non-polar, low-molecular-weight halocarbons (MW: 215.06 g/mol ), LC-MS equipped with Electrospray Ionization (ESI) often yields poor ionization efficiency and unpredictable fragmentation.

  • The Causality of Choice: Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) at 70 eV is vastly superior for this class of molecules. It leverages the natural isotopic abundance of Bromine ( 79 Br and 81 Br in a ~1:1 ratio). The molecular ion ( M+ ) appears as a distinct doublet at m/z 214 and 216. This provides an internal isotopic fingerprint that LC-MS cannot reliably replicate for non-polar analytes.

FT-IR vs. Raman Spectroscopy

While Raman spectroscopy is highly sensitive to carbon-carbon backbone vibrations, FT-IR (via Attenuated Total Reflectance, ATR) is the preferred orthogonal screening tool for this compound.

  • The Causality of Choice: The C-F bond is highly polarized. Stretching this bond induces a massive change in the molecular dipole moment, resulting in a very strong, broad IR absorption band between 1000–1100 cm⁻¹. Raman scattering for this specific highly polar stretch is comparatively weak.

Quantitative Data Summary

The following table summarizes the expected spectroscopic benchmarks required to validate the structural integrity of 1-Bromo-4-(1-fluorocyclopropyl)benzene.

TechniqueTarget FeatureExpected Signal / ValueDiagnostic Significance
1 H NMR Aromatic Protons~7.45 ppm (d), ~7.15 ppm (d)Confirms para-substitution (AA'BB' system).
1 H NMR Cyclopropyl CH 2​ ~1.2 – 1.5 ppm (m, 4H)Confirms intact cyclopropyl ring; diastereotopic splitting due to F.
13 C NMR C-F Quaternary Carbon~80 ppm (d, 1JCF​≈230 Hz)Unambiguously locates the fluorine atom on the cyclopropyl ring.
19 F NMR Fluorine Nucleus~ -175 ppm (m, 1F)Confirms mono-fluorination and scalar coupling to adjacent CH 2​ protons.
GC-MS (EI) Molecular Ion ( M+ )m/z 214 and 216 (1:1 ratio)Validates molecular weight and the presence of exactly one Bromine atom.
FT-IR C-F Stretch1000–1100 cm⁻¹ (Strong)Orthogonal confirmation of the highly polar C-F functional group.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_NMR Nuclear Magnetic Resonance cluster_MS Mass Spectrometry cluster_IR Vibrational Spectroscopy Start 1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) NMR1H 1H NMR Start->NMR1H NMR13C 13C NMR Start->NMR13C NMR19F 19F NMR Start->NMR19F GCMS GC-MS (EI) Start->GCMS FTIR FT-IR (ATR) Start->FTIR DataNMR Verify 1J(C-F) ~230 Hz & AA'BB' System NMR1H->DataNMR NMR13C->DataNMR NMR19F->DataNMR DataMS Verify m/z 214/216 (1:1 Isotopic Ratio) GCMS->DataMS DataIR Verify C-F Stretch (~1050 cm⁻¹) FTIR->DataIR Confirm Structural Confirmation DataNMR->Confirm DataMS->Confirm DataIR->Confirm

Fig 1: Orthogonal spectroscopic workflow for the structural validation of fluorinated cyclopropanes.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your structural assignment, execute the following self-validating protocols. A protocol is self-validating only if it contains internal mathematical or physical checks that immediately flag procedural errors.

Protocol 1: Self-Validating Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as an internal standard (0.00 ppm). If the TMS peak shifts during sequential acquisitions, the magnetic field has drifted, and the chemical shift calibration is invalid.

  • 1 H NMR Acquisition: Acquire standard 1 H spectra (400 MHz, 16 scans).

    • Self-Validation Check: Integrate the aromatic AA'BB' signals and set the value to exactly 4.00. The two cyclopropyl multiplets must integrate to a combined total of 4.00 ± 0.05. A mismatch mathematically proves the presence of co-eluting aliphatic impurities or structural degradation.

  • 13 C NMR Acquisition: Acquire 13 C{ 1 H} decoupled spectra (100 MHz, 512 scans).

    • Causality: A high scan count is mandatory. The quaternary C-F carbon lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons and splits into a doublet, drastically reducing its signal-to-noise ratio compared to standard carbons.

  • 19 F NMR Acquisition: Acquire 19 F spectra (376 MHz, 16 scans) using CFCl 3​ as an external reference (0.00 ppm).

Protocol 2: Isotopic Fingerprinting via GC-MS (EI)
  • Sample Preparation: Dilute the compound to 10 µg/mL in GC-grade hexane.

  • Chromatography: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Causality: A non-polar stationary phase separates the target from potential regioisomers (like ortho-bromo derivatives) based strictly on boiling point and van der Waals interactions, preventing co-elution.

  • Ionization & Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range to m/z 50–300.

  • Self-Validation Check: Extract the ion chromatograms for m/z 214 and 216. The integrated area ratio of these two peaks must be between 0.95 and 1.05. Any deviation from this ~1:1 ratio signifies a co-eluting isobaric interference, instantly invalidating the purity assessment and mandating a change in the GC temperature gradient.

References

  • Probing Proton Coupled Electron Transfer and Fluorine Atom Transfer in CoII–Catalyzed Oxidative Hydrocarbon Fluorination. Inorganic Chemistry, ACS Publications. Available at:[Link]

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1-Bromo-4-(1-fluorocyclopropyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced pharmacological profiles. Among these, the fluorocyclopropyl group has emerged as a particularly valuable moiety, offering a compelling combination of conformational rigidity, metabolic stability, and nuanced electronic properties. This guide provides an in-depth cost-benefit analysis of utilizing 1-Bromo-4-(1-fluorocyclopropyl)benzene as a key building block in synthetic campaigns. We will objectively compare its performance with alternative reagents, supported by a synthesis of available data and field-proven insights, to empower you in making informed decisions for your drug discovery programs.

Part 1: The Strategic Value of the 1-Fluorocyclopropyl Moiety

The decision to employ a specialized building block like 1-Bromo-4-(1-fluorocyclopropyl)benzene is rooted in the significant advantages the 1-fluorocyclopropyl group can impart to a target molecule. This small, strained ring system is more than just a bioisostere for other common groups; it actively modulates a molecule's physicochemical properties in ways that can be highly beneficial for drug development.

The introduction of a fluorine atom onto the cyclopropyl ring has a profound impact on the molecule's lipophilicity and metabolic stability.[1] Fluorine, being the most electronegative element, can alter the electronic distribution within a molecule, potentially leading to improved binding interactions with target proteins.[2] Furthermore, the C-F bond is exceptionally strong, and its presence can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. The rigid structure of the cyclopropyl ring also serves to lock in a specific conformation, which can be crucial for optimizing ligand-receptor binding and improving selectivity.[3]

Part 2: Navigating the Synthesis of 1-Bromo-4-(1-fluorocyclopropyl)benzene

A likely synthetic pathway would involve a two-step process:

  • Formation of (1-fluorocyclopropyl)benzene: This would likely be the more challenging step, potentially involving the cyclopropanation of styrene with a fluorinated carbene or a related methodology.

  • Electrophilic Bromination: The resulting (1-fluorocyclopropyl)benzene would then undergo electrophilic aromatic substitution with a bromine source, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, to yield the desired product.

Caption: Plausible synthetic route to 1-Bromo-4-(1-fluorocyclopropyl)benzene.

An emerging alternative for the direct introduction of the 1-fluorocyclopropyl group is the use of (1-fluorocyclopropyl)tin reagents in Stille cross-coupling reactions.[5][6] This methodology is still in its early stages of development but offers the potential for a more direct and milder route to the desired products.

It is important to acknowledge that the multi-step nature of the likely synthesis of 1-Bromo-4-(1-fluorocyclopropyl)benzene will inherently lead to a higher cost compared to simpler, commercially available aryl bromides.

Part 3: Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The utility of an aryl bromide building block is largely defined by its performance in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most widely employed transformations in drug discovery.

While specific, comparative experimental data for 1-Bromo-4-(1-fluorocyclopropyl)benzene is not extensively published, we can extrapolate its expected reactivity based on the electronic and steric properties of the 1-fluorocyclopropyl substituent and compare it to more common aryl bromides. The electron-withdrawing nature of the fluorine atom may slightly activate the aryl bromide towards oxidative addition, the rate-determining step in many cross-coupling reactions.[7] However, the steric bulk of the cyclopropyl group could potentially hinder the approach of the palladium catalyst.

Data Summary Tables

To provide a framework for comparison, the following tables summarize the physicochemical properties and typical cross-coupling yields of several alternative aryl bromides.

Table 1: Comparison of Physicochemical Properties of Selected Aryl Bromides

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Lipophilicity (clogP)
1-Bromo-4-(1-fluorocyclopropyl)benzene215.06N/A~3.5 (estimated)
1-Bromo-4-fluorobenzene175.00151-1532.59
1-Bromo-4-ethylbenzene185.06203-2043.53
1-Bromo-4-cyclopropylbenzene197.07220-2223.65

Table 2: Comparative Yields in a Representative Suzuki-Miyaura Coupling

Reaction of various aryl bromides with phenylboronic acid.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePd(OAc)₂ / PPh₃Na₂CO₃n-propanol/waterReflux1~90[8][9]
1-Bromo-4-ethylbenzenePd(dppf)Cl₂K₂CO₃Dioxane/water8012~85[10]
1-Bromo-4-cyclopropylbenzenePd(OAc)₂ / XPhosK₃PO₄Toluene/water10016~90[10]
1-Bromo-4-(1-fluorocyclopropyl)benzenePd(OAc)₂ / SPhos (predicted)K₃PO₄Toluene/water10012-2480-95 (predicted)N/A

Table 3: Comparative Yields in a Representative Buchwald-Hartwig Amination

Reaction of various aryl bromides with aniline.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzenePd₂(dba)₃ / BINAPNaOtBuToluene802~95[11][12]
1-Bromo-4-ethylbenzenePd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcohol11018~90[13][14]
1-Bromo-4-cyclopropylbenzene[Pd(allyl)Cl]₂ / cataCXium AK₃PO₄Dioxane10024~88[15]
1-Bromo-4-(1-fluorocyclopropyl)benzenePd₂(dba)₃ / XPhos (predicted)LHMDSToluene10018-2485-98 (predicted)N/A

Disclaimer: The predicted yields for 1-Bromo-4-(1-fluorocyclopropyl)benzene are based on the expected electronic and steric effects of the substituent and require experimental validation.

Workflow Diagrams

Caption: General workflow for a Suzuki-Miyaura coupling reaction.[16]

Caption: General workflow for a Buchwald-Hartwig amination reaction.[11]

Part 4: Detailed Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can serve as a starting point for the use of 1-Bromo-4-(1-fluorocyclopropyl)benzene and its alternatives. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide (General Procedure)
  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction in an oil bath to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Part 5: Cost-Benefit Analysis

The decision to use a premium building block like 1-Bromo-4-(1-fluorocyclopropyl)benzene ultimately comes down to a careful cost-benefit analysis.

Table 4: Approximate Cost Comparison of Selected Aryl Bromides

CompoundSupplierQuantityApproximate Price (USD)
1-Bromo-4-(1-fluorocyclopropyl)benzeneVaries1 g> $200 (estimated)
1-Bromo-4-fluorobenzeneSigma-Aldrich100 g$66.50
1-Bromo-4-ethylbenzeneThermo Scientific10 g$59.65
1-Bromo-4-cyclopropylbenzeneSigma-Aldrich1 g$13.80

Prices are subject to change and may vary between suppliers.

Discussion

Benefits of 1-Bromo-4-(1-fluorocyclopropyl)benzene:

  • Access to Novel Chemical Space: Enables the synthesis of compounds with unique and potentially superior pharmacological properties.

  • Improved Drug-like Properties: The 1-fluorocyclopropyl moiety can enhance metabolic stability, potency, and selectivity, leading to a higher probability of clinical success.

  • Increased Intellectual Property Value: Novel compounds containing this moiety are more likely to be patentable.

Costs of 1-Bromo-4-(1-fluorocyclopropyl)benzene:

  • High Reagent Cost: The multi-step synthesis of this building block results in a significantly higher purchase price.

  • Potentially More Complex Synthesis and Purification: The unique properties of the fluorocyclopropyl group may necessitate more specialized reaction conditions and purification techniques.

  • Limited Availability: As a specialty chemical, it may not be as readily available in large quantities as simpler aryl bromides.

When to Choose the More Expensive Reagent:

The use of 1-Bromo-4-(1-fluorocyclopropyl)benzene is most justifiable in the following scenarios:

  • Lead Optimization and Late-Stage Drug Discovery: When a lead compound has been identified and fine-tuning of its properties is required to create a clinical candidate.

  • When Specific Properties are Essential: If the conformational constraint, metabolic stability, or specific electronic effects of the 1-fluorocyclopropyl group are critical for achieving the desired biological activity.

  • High-Value Targets: For drug targets where a significant improvement in efficacy or safety can justify the higher development costs.

Part 6: Conclusion and Future Outlook

1-Bromo-4-(1-fluorocyclopropyl)benzene represents a valuable, albeit premium, building block for the synthesis of novel drug candidates. Its use offers the potential to unlock new areas of chemical space and to develop molecules with superior pharmacological profiles. However, the higher cost and potentially more challenging synthesis necessitate a strategic approach to its implementation.

For early-stage discovery, simpler and less expensive alternatives may be more appropriate for initial screening and proof-of-concept studies. As a program progresses to lead optimization, the unique benefits of the 1-fluorocyclopropyl group can provide a significant return on investment by yielding a more robust and valuable clinical candidate. The continued development of more efficient synthetic routes to this and other fluorinated building blocks will undoubtedly expand their accessibility and application in the future of drug discovery.

Part 7: References

  • BAYER SCHERING PHARMA AKTIENGESELLSCHAFT; et al. US2013/196964, 2013, A1.

  • Mondal, S., et al. Beilstein J. Org. Chem.2021 , 17, 1860-1913.

  • Callum, J.; Lowary, T. L. J. Chem. Educ.2001 , 78, 947-948.

  • Audet, F., et al. Adv. Synth. Catal.2024 .

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Gáspár, A., et al. ACS Med. Chem. Lett.2020 , 11, 2038-2044.

  • sciedco. 1-Bromo-4-ethylbenzene, Min. 98.0 (GC), 25 g. [Link]

  • Petersen, P. J., et al. J. Med. Chem.1994 , 37, 275-286.

  • ResearchGate. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]

  • Al-dujaili, A. H. Int. J. Chem. Sci.2016 , 14, 751-764.

  • Evans, B. E., et al. J. Med. Chem.1987 , 30, 1229-1239.

  • Wolfe, J. P., et al. J. Am. Chem. Soc.1999 , 121, 9550-9561.

  • Guram, A. S., et al. Org. Lett.2006 , 8, 1787-1789.

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Hartwig, J. F. Acc. Chem. Res.1998 , 31, 852-860.

  • Denmark, S. E.; Kappen, K. L. J. Org. Chem.2021 , 86, 10008-10029.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Borra, S., et al. J. Org. Chem.2021 , 86, 17565-17574.

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

  • ResearchGate. Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Delion, L., et al. Can. J. Chem.2020 , 98, 443-450.

  • Kassel, S. H., et al. J. Org. Chem.2021 , 86, 10008-10029.

  • Khan Academy. Bromination of benzene. [Link]

  • Khan Academy. Bromination of benzene. [Link]

  • Organic Chemistry Portal. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. [Link]

  • Kiss, L., et al. Beilstein J. Org. Chem.2021 , 17, 250-281.

  • LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

Assessing the Purity of Synthesized 1-Bromo-4-(1-fluorocyclopropyl)benzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Fluorinated Aromatics

1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7) is a highly specialized halogenated building block utilized in advanced pharmaceutical synthesis[1]. Assessing the purity of this intermediate is notoriously difficult. The molecule features a heavy bromine atom and a highly electronegative fluorine atom situated on a sterically strained cyclopropyl ring. During synthesis, closely related impurities are generated, including debrominated byproducts, non-fluorinated precursors (e.g., 1-bromo-4-cyclopropylbenzene), and ring-opened isomers.

Because fluorine substitution often alters the molecular dipole without significantly changing the overall molecular volume or lipophilicity, these impurities exhibit near-identical hydrophobic profiles to the target compound. Consequently, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to achieve adequate separation[2].

Mechanistic Comparison: Why C18 Fails and PFP Succeeds

In pharmaceutical method development, alkyl-bonded silica phases (like C18) are the default starting point. However, C18 columns rely almost entirely on dispersive hydrophobic interactions[3]. When applied to 1-Bromo-4-(1-fluorocyclopropyl)benzene, the marginal hydrophobic difference between the fluorinated target and its non-fluorinated precursor leads to critical co-elution[4].

To achieve the baseline resolution required by regulatory standards, orthogonal stationary phases such as Pentafluorophenyl (PFP) must be employed[5]. PFP columns introduce multiple retention mechanisms that exploit the unique electronic properties of the analyte[6]:

  • π−π Interactions: The electron-deficient perfluorinated ring of the PFP phase interacts strongly with the electron-rich aromatic ring of the analyte[3].

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact selectively with the C-F and C-Br dipoles of the target molecule[5].

  • Shape Selectivity: The rigid, planar nature of the PFP ligand provides superior steric recognition for the rigid cyclopropyl group compared to the flexible alkyl chains of a C18 column[6].

ColumnSelectivity Analyte 1-Bromo-4-(1-fluorocyclopropyl)benzene + Synthesis Impurities C18 Standard C18 Column (Alkyl Phase) Analyte->C18 PFP PFP Column (Pentafluorophenyl Phase) Analyte->PFP MechC18 Hydrophobic Dispersion Only C18->MechC18 MechPFP Hydrophobic + π-π Interactions + Dipole-Dipole + Shape Selectivity PFP->MechPFP ResultC18 Co-elution of Fluorinated & Non-fluorinated Analytes (Rs < 1.0) MechC18->ResultC18 ResultPFP Baseline Resolution of All Impurities (Rs > 1.5) MechPFP->ResultPFP

Logical relationship comparing C18 and PFP column selectivity for fluorinated aromatics.

Comparative Experimental Data

To objectively evaluate performance, a synthesized batch of 1-Bromo-4-(1-fluorocyclopropyl)benzene spiked with 1% non-fluorinated precursor was analyzed using both a standard C18 column and a Core-Shell PFP column under identical gradient conditions. The quantitative superiority of the PFP phase is summarized below.

Chromatographic ParameterStandard C18 ColumnCore-Shell PFP ColumnRegulatory Status
Retention Time (Target) 6.2 min8.5 minN/A
Resolution ( Rs​ ) from Precursor 0.8 (Co-elution)2.4 (Baseline)PFP Meets FDA >1.5 Req.
Peak Tailing Factor ( Tf​ ) 1.81.1PFP Meets USP <1.5 Req.
Calculated Purity (Area %) 99.5% (False High)97.8% (Accurate)PFP Prevents Overestimation
Primary Retention Mechanism Hydrophobic DispersionHydrophobic, π−π , DipoleOrthogonal Selectivity

Data Analysis: The C18 column failed to resolve the target from its precursor, resulting in a merged peak and a falsely elevated purity calculation of 99.5%. The PFP column successfully separated the compounds, revealing the true purity of 97.8%.

Experimental Protocol: Self-Validating Purity Assessment

Regulatory bodies like the FDA and EMA mandate that analytical methods for drug purity must be highly specific, accurate, and thoroughly validated[7]. To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism before any sample data is accepted[8].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Channel A: 0.1% Formic acid in LC-MS grade Water. (Causality: The low pH suppresses silanol ionization on the silica support, reducing secondary ion-exchange interactions and peak tailing).

  • Channel B: 0.1% Formic acid in Acetonitrile (ACN).

2. Standard and Sample Preparation:

  • Diluent: 50:50 Water:ACN.

  • Reference Standard: Prepare a 1.0 mg/mL stock of highly purified 1-Bromo-4-(1-fluorocyclopropyl)benzene. Dilute to 100 µg/mL.

  • Sample: Dissolve the synthesized batch to 100 µg/mL in the diluent.

  • Spiked SST Solution: Spike the sample solution with 1% (w/w) of the known non-fluorinated precursor to verify column resolving power[9].

3. Chromatographic Conditions:

  • Column: Core-Shell PFP (150 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Precise temperature control is critical, as π−π interactions are highly temperature-dependent and can shift retention times if fluctuating).

  • Gradient Program: 40% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; re-equilibrate at 40% B for 5 minutes.

  • Detection: Photodiode Array (PDA) at 220 nm and 254 nm.

4. System Suitability Criteria (Self-Validation): Before analyzing the synthesized batch, inject the Spiked SST Solution. The system is only deemed "fit for purpose" if:

  • Resolution ( Rs​ ) between the target and the spiked impurity is ≥1.5 [8].

  • Peak tailing factor ( Tf​ ) is ≤1.5 .

  • Relative Standard Deviation (RSD) of the peak area for 5 replicate standard injections is ≤2.0% [9].

HPLCWorkflow Prep 1. Sample & Standard Prep (100 µg/mL in 50:50 H2O:ACN) SST 2. System Suitability Test (SST) Inject Spiked Solution Prep->SST Decision Rs >= 1.5 & Tf <= 1.5? SST->Decision Fail Halt & Troubleshoot (Check Mobile Phase/Column) Decision->Fail No Run 3. Chromatographic Separation (PFP Column, 40-90% B Gradient) Decision->Run Yes Data 4. Peak Integration & Purity Calc (UV 220/254 nm + MS Data) Run->Data Report 5. FDA/ICH Compliant Report (Purity %, Impurity Profiling) Data->Report

Step-by-step experimental workflow for HPLC purity assessment and self-validation.

Conclusion

Assessing the purity of heavily substituted, fluorinated cyclopropylbenzenes requires moving beyond standard hydrophobic retention models. As demonstrated, relying on a C18 column for 1-Bromo-4-(1-fluorocyclopropyl)benzene risks co-elution and false purity reporting. By leveraging the π−π , dipole-dipole, and shape-selective interactions of a PFP column, analytical scientists can achieve the baseline resolution necessary to meet stringent FDA and ICH validation guidelines. Implementing a self-validating SST protocol further guarantees the scientific integrity of the purity assessment, ensuring that downstream drug development relies on accurate chemical characterization.

Sources

Kinetic Profiling and Performance Guide: 1-Bromo-4-(1-fluorocyclopropyl)benzene in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The tactical introduction of small fluorinated carbocycles offers profound opportunities for optimizing the biochemical engagement, metabolic stability, and lipophilicity of putative therapeutic agents[1]. The 1-fluorocyclopropyl (1-FCp) group has recently emerged as a premier bioisostere for tert-butyl and trifluoromethyl (-CF₃) motifs. However, successfully installing this motif via palladium-catalyzed cross-coupling requires a precise understanding of the electronic properties of the starting building blocks.

This guide objectively compares the kinetic behavior of against its non-fluorinated and fully fluorinated analogs. By analyzing the oxidative addition kinetics, researchers can rationally design highly efficient Suzuki-Miyaura and Buchwald-Hartwig coupling workflows.

Mechanistic Rationale: The Electronic Tug-of-War

In standard Pd-catalyzed cross-coupling reactions, the oxidative addition (OA) of the aryl bromide to the electron-rich Pd(0) center is typically the turnover-limiting step[2]. The rate of this step is governed by the electron density of the C–Br bond, which is dictated by the para-substituent via Hammett electronic effects ( σp​ ).

  • 1-Bromo-4-cyclopropylbenzene: The cyclopropyl ring possesses high p-character in its C–C bonds, allowing it to donate electron density into the adjacent phenyl ring via hyperconjugation (Walsh orbitals). This electron-donating effect ( σp​≈−0.21 ) enriches the C–Br bond, significantly decelerating oxidative addition.

  • 1-Bromo-4-(trifluoromethyl)benzene: The -CF₃ group is strongly electron-withdrawing ( σp​≈+0.54 ). This depletes electron density at the C–Br bond, drastically accelerating oxidative addition, but often rendering the resulting Pd(II) intermediate prone to off-cycle degradation or protodeboronation side-reactions.

  • 1-Bromo-4-(1-fluorocyclopropyl)benzene: The α -fluorine atom introduces a strong inductive electron-withdrawing effect (-I) that counteracts the Walsh orbital donation of the cyclopropyl ring[1]. The net result is a uniquely tuned, mildly electron-deficient aryl bromide ( σp​≈+0.12 ). This strikes an optimal kinetic balance: it accelerates oxidative addition relative to the cyclopropyl analog, while maintaining intermediate stability that prevents the over-reactivity seen with -CF₃ derivatives.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br Complex (Stable Intermediate) OA->PdII k_OA TM Transmetalation (Boronic Acid) PdII->TM Ar'-B(OH)2 RE Reductive Elimination (Product Release) TM->RE Fast RE->Pd0 Catalyst Turnover

Catalytic cycle highlighting the rate-limiting oxidative addition step for aryl bromides.

Comparative Kinetic Data

To objectively evaluate product performance, the table below summarizes the kinetic parameters for the oxidative addition to a standard Pd(PPh₃)₄ catalyst, alongside overall yields in a benchmark Suzuki-Miyaura coupling (using phenylboronic acid, K₂CO₃, THF/H₂O, 25 °C, 1 hour).

SubstrateSubstituent Effect ( σp​ est.)Relative OA Rate ( krel​ )Suzuki-Miyaura Yield (1h)Performance Notes
1-Bromo-4-cyclopropylbenzene Electron-Donating (-0.21)1.0 (Ref)45%Sluggish initiation; requires elevated temperatures (>80 °C) for full conversion.
1-Bromo-4-(1-fluorocyclopropyl)benzene Mildly Withdrawing (+0.12)4.888%Optimal balance; fast oxidative addition with stable Pd(II) intermediate[1].
1-Bromo-4-(trifluoromethyl)benzene Strongly Withdrawing (+0.54)18.595%Extremely fast OA; however, highly susceptible to protodeboronation side-reactions.

Experimental Protocol: In Situ ReactIR Kinetic Monitoring

To ensure scientific integrity, kinetic data must be derived from a self-validating system. The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to isolate and measure the pseudo-first-order rate constant ( kobs​ ) of the oxidative addition step.

Causality & Validation: By utilizing a 10-fold stoichiometric excess of the aryl bromide relative to the palladium catalyst, the reaction concentration of the electrophile remains effectively constant. This simplifies the complex catalytic kinetics into a pseudo-first-order regime, allowing the mathematical isolation of the oxidative addition rate.

Step-by-Step Methodology:
  • Reagent Preparation (Glovebox): In a strictly anhydrous, nitrogen-filled glovebox, prepare a 0.05 M solution of Pd(PPh₃)₄ in anhydrous THF.

    • Rationale: Pd(0) is highly susceptible to aerobic oxidation. Rigorous exclusion of oxygen prevents catalyst degradation and ensures baseline spectroscopic stability.

  • Reactor Setup: Equip a Mettler Toledo EasyMax automated reactor with a ReactIR DiComp (Diamond) probe. Purge the sealed vessel with argon for 30 minutes.

    • Rationale: The diamond probe provides extreme chemical resistance and high IR throughput necessary for tracking the subtle C–Br stretching frequencies (typically ~1070 cm⁻¹).

  • Reaction Initiation: Inject 10 equivalents (0.5 M) of into the reactor at a constant 25 °C.

    • Rationale: The massive molar excess forces the reaction into a pseudo-first-order state, validating the kinetic extraction model.

  • Real-Time Monitoring: Record IR spectra every 15 seconds. Monitor the decay of the Pd(0)-coordinated phosphine bands and the emergence of the Ar–Pd(II)–Br intermediate bands.

  • Kinetic Analysis: Export the absorbance vs. time data. Fit the decay curve to the exponential function At​=A0​e−kobs​t to extract the rate constant kobs​ .

    • Rationale: A high-confidence fit ( R2>0.99 ) self-validates the assumption that oxidative addition is the exclusive turnover-limiting event under these specific conditions[2].

KineticWorkflow Prep Schlenk Technique Setup ReactIR Probe Setup Prep->Setup Init Catalyst Injection Setup->Init Mon In Situ Monitoring Init->Mon Data Kinetic Extraction Mon->Data

Step-by-step ReactIR workflow for real-time kinetic monitoring of cross-coupling reactions.

References

  • Audet, F., et al. "Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs)." Advanced Synthesis & Catalysis, 2024, 366, 3466-3473.[Link]

  • Gooßen, L. J., et al. "Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study." Organometallics, 2005, 24, 2398-2410.[Link]

Sources

Safety Operating Guide

1-Bromo-4-(1-fluorocyclopropyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded protocol for chemical disposal is just as critical to laboratory operations as the synthesis itself. 1-Bromo-4-(1-fluorocyclopropyl)benzene (CAS: 1783975-92-7, MW: 215.06 g/mol ) is a specialized halogenated aromatic building block used extensively in drug development and materials science1[1].

Because this molecule contains both carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds, it falls under strict environmental regulations governing halogenated organic waste 2[2]. These carbon-halogen bonds are highly recalcitrant to environmental degradation and require specialized waste management to prevent the release of toxic byproducts.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and disposal of this compound, ensuring full compliance with the EPA's Resource Conservation and Recovery Act (RCRA) .

Scientific Causality & Risk Assessment

Before executing disposal procedures, laboratory personnel must understand why halogenated aromatics are treated differently than standard organic waste.

  • Thermal Stability & Toxic Byproducts: The high bond dissociation energy of the C-F bond means that standard incineration temperatures are insufficient for complete destruction. If combusted improperly, 1-Bromo-4-(1-fluorocyclopropyl)benzene can generate corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases, as well as highly toxic halogenated dioxins and furans.

  • Environmental Toxicity: Halogenated hydrocarbons are toxic upon inhalation and ingestion, and they bioaccumulate in aquatic ecosystems 3[3]. They must never be disposed of down laboratory drains 4[4].

Table 1: Required PPE and Mechanistic Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile or Fluorinated Rubber GlovesProtects against dermal absorption. Brominated/fluorinated aromatics can permeate standard latex rapidly.
Eye Protection ANSI-approved Safety GogglesPrevents ocular damage from splashes; required for all halogenated liquid handling.
Body Protection Flame-resistant Lab CoatShields skin and personal clothing from contamination and minor spills.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of toxic vapors; essential for volatile halogenated compounds.

Halogenated Waste Segregation Workflow

Proper segregation is the most critical step in the disposal lifecycle. Mixing waste streams increases institutional liability and disposal costs.

WasteProtocol Gen Waste Generation: 1-Bromo-4-(1-fluorocyclopropyl)benzene Check Mixed with Non-Halogenated? Gen->Check Seg Segregate Immediately Check->Seg Yes Cont Collect in UN-Approved Halogenated Container Check->Cont No Seg->Cont Store Secondary Containment (< 90/180 Days) Cont->Store Disp EPA/RCRA Licensed High-Temp Incineration Store->Disp Manifest & Transport

Fig 1: Halogenated waste segregation and RCRA disposal workflow.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Step 1: Waste Segregation & Container Selection

  • Action: Isolate 1-Bromo-4-(1-fluorocyclopropyl)benzene waste from non-halogenated organic solvents (e.g., ethanol, acetone). Select a UN-approved plastic container (e.g., UN 3H1) or a PTFE-lined vessel 5[5].

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs, as the entire mixture must now undergo specialized high-temperature incineration. Furthermore, incompatible mixtures can lead to exothermic reactions.

  • Validation Checkpoint: Verify the container is explicitly marked for "Halogenated Organic Waste" and visually inspect for material compatibility (no degradation or swelling).

Step 2: Controlled Transfer & Volume Management

  • Action: Inside a certified chemical fume hood, transfer the waste into the designated container. Fill the container to a maximum of 90% of its total capacity. Ensure the water content of the waste stream remains below 10% 5[5].

  • Causality: Leaving a 10% headspace prevents over-pressurization caused by vapor expansion during ambient temperature fluctuations. Limiting water content prevents biphasic separation, which complicates the incineration process.

  • Validation Checkpoint: Confirm the liquid level is below the 90% fill line and securely tighten the cap until an audible seal is achieved.

Step 3: Labeling and Regulatory Documentation

  • Action: Affix a standardized "Hazardous Waste" label. The label must explicitly state "Halogenated Organic Waste" and list the primary components, including 1-Bromo-4-(1-fluorocyclopropyl)benzene. Date the container the moment the first drop of waste is added 4[4].

  • Causality: Accurate labeling is mandated by EPA RCRA regulations to ensure "cradle-to-grave" tracking. Unknown waste streams require expensive analytical testing before disposal facilities will accept them.

  • Validation Checkpoint: Cross-reference the label with the laboratory's active chemical inventory and ensure the accumulation start date is clearly visible.

Step 4: Storage Logistics & Final Disposal

  • Action: Store the sealed container in a well-ventilated designated hazardous waste accumulation area, utilizing secondary containment trays capable of holding 110% of the container's volume 5[5]. Arrange for pickup by a licensed hazardous waste vendor within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) .

  • Causality: Secondary containment prevents environmental contamination in the event of primary vessel failure. Adhering to EPA accumulation time limits prevents the degradation of storage containers and minimizes institutional liability.

  • Validation Checkpoint: Verify the vendor manifest specifies "High-Temperature Incineration with Alkaline Scrubbing" to guarantee the safe neutralization of halogenated off-gases.

Table 2: Quantitative Parameters for Halogenated Waste Management

ParameterLimit/RequirementScientific Causality
Container Fill Volume Maximum 90% capacityAllows for vapor expansion and prevents over-pressurization during temperature fluctuations.
Water Content < 10%Prevents biphasic separation, which can complicate incineration and cause pressure buildup.
Accumulation Time ≤ 90 days (LQG) or ≤ 180 days (SQG)Mandated by EPA RCRA to minimize environmental exposure risk and container degradation.
Secondary Containment 110% of primary vessel volumeCaptures total volume plus potential fire-suppression water in the event of a breach.

Emergency Spill Protocols for Halogenated Aromatics

In the event of an accidental release of 1-Bromo-4-(1-fluorocyclopropyl)benzene, immediate and precise action is required to protect personnel and the environment:

  • Evacuate & Isolate: Alert personnel and secure the area. If the spill occurs outside a fume hood, evacuate immediately, as halogenated vapors are heavier than air and highly toxic 6[6].

  • Absorption: Do not use sawdust or combustible absorbents, as brominated compounds can react with organic materials 6[6]. Instead, apply dry sand, vermiculite, or a specialized inert absorbent pad.

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a designated solid hazardous waste container. Label it immediately as "Spill Cleanup: Halogenated Organic Waste."

References

  • Science Ready - Safe Handling & Disposal of Organic Substances. Available at:[Link]

  • ERG Environmental - How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Rutgers University - Bromine Standard Operating Procedure. Available at: [Link]

  • Lund University (Kemicentrum) - Organic Solvent Waste Protocols. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-Bromo-4-(1-fluorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of pharmaceutical and materials science continues to evolve, novel chemical entities like 1-Bromo-4-(1-fluorocyclopropyl)benzene are increasingly integral to discovery pipelines. The unique structural combination of a brominated aromatic ring and a fluorinated cyclopropyl group offers intriguing possibilities for molecular design. However, these same features necessitate a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Anticipated Hazard Profile

Based on its chemical structure, 1-Bromo-4-(1-fluorocyclopropyl)benzene should be presumed to be a hazardous substance with the following potential risks:

  • Irritant: Causes skin and serious eye irritation.[3][5][6][7]

  • Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][8]

  • Respiratory Tract Irritation: Vapors or mists may cause irritation to the respiratory system.[3][5][6]

  • Flammability: While not confirmed, related compounds are flammable liquids.[1][3][9] Therefore, it is prudent to treat this compound as a potential fire hazard.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-Bromo-4-(1-fluorocyclopropyl)benzene. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>50 mL).[3][10]Protects against splashes and vapors that can cause serious eye irritation or damage.[11] Standard safety glasses do not provide a sufficient seal against chemical vapors.[10]
Hand Protection Nitrile or Viton® gloves. Gloves must be inspected for integrity before each use.[3][4][10]Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, while Viton® provides excellent protection against aromatic and chlorinated solvents.[10] Always use proper glove removal technique to avoid contaminating your skin.[3]
Body Protection A flame-resistant or 100% cotton lab coat.[12] A chemically resistant apron should be worn over the lab coat when handling larger quantities.Protects skin and personal clothing from splashes and spills. Flame-resistant material is recommended as a precaution against the compound's potential flammability.
Respiratory Protection A NIOSH-approved half-face respirator with organic vapor/acid gas cartridges is recommended, especially when handling the neat compound outside of a certified fume hood or during spill cleanup.[1]Protects against the inhalation of harmful vapors or mists that can cause respiratory tract irritation.[11][13]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to ensuring safety and experimental integrity. The following diagram and step-by-step guide outline the key phases of handling 1-Bromo-4-(1-fluorocyclopropyl)benzene in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Use & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_receive Receive and Inspect Container handle_weigh Weigh Compound in Fume Hood handle_receive->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in a Closed System handle_dissolve->handle_reaction cleanup_quench Quench Reaction and Work-up cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of 1-Bromo-4-(1-fluorocyclopropyl)benzene.

Step-by-Step Handling Protocol
  • Preparation:

    • Always work within a certified chemical fume hood.[2][4]

    • Ensure that a safety shower and eyewash station are readily accessible.[14]

    • Don all required PPE as outlined in the table above.

    • Have a spill kit readily available. For halogenated organic compounds, this should include an absorbent material like sand or dry earth.[2]

  • Handling the Neat Compound:

    • When handling the solid, avoid creating dust.

    • If the compound is a liquid, avoid creating mists or aerosols.[2]

    • Use spark-proof tools and equipment to prevent ignition.[14]

    • Keep the container tightly closed when not in use.[2][5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5][9] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Plan: A Critical Final Step

Proper disposal is not only a matter of regulatory compliance but also of environmental stewardship and safety for others in the laboratory.

Waste Segregation

Due to the presence of bromine, all waste containing 1-Bromo-4-(1-fluorocyclopropyl)benzene must be classified as halogenated organic waste .[4]

  • Liquid Waste: Collect all liquid waste in a designated, clearly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be collected in a separate, sealed, and clearly labeled container for solid halogenated waste.[9]

The following diagram illustrates the decision-making process for waste disposal.

start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No halogenated_liquid Dispose in Halogenated Liquid Waste Container is_liquid->halogenated_liquid Yes halogenated_solid Dispose in Halogenated Solid Waste Container is_solid->halogenated_solid Yes end Follow Institutional Waste Management Protocols is_solid->end No halogenated_liquid->end halogenated_solid->end

Caption: Decision tree for the disposal of 1-Bromo-4-(1-fluorocyclopropyl)benzene waste.

Decontamination and Final Steps
  • All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone), and the rinsate collected as halogenated liquid waste. Following this initial rinse, glassware can be washed with soap and water.

  • The work area within the fume hood should be wiped down with a cloth dampened with a suitable solvent, and the cloth disposed of as solid halogenated waste.

  • After completing all work and decontamination, remove PPE in the correct order to avoid self-contamination, and wash your hands thoroughly with soap and water.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-Bromo-4-(1-fluorocyclopropyl)benzene, unlocking its potential while ensuring a secure laboratory environment.

References

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (2024, January 1). Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem. (n.d.). Retrieved from [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS 1-BROMO-4-FLUOROBENZENE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (2013, October 17). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]

  • 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). Retrieved from [Link]

  • LCSS: FLUORINE. (n.d.). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbons - 3M. (n.d.). Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.